2-(Bromomethyl)-3-fluoropyridine
Description
Properties
IUPAC Name |
2-(bromomethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVWYLPHVYSPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616343 | |
| Record name | 2-(Bromomethyl)-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122307-44-2 | |
| Record name | 2-(Bromomethyl)-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Bromomethyl)-3-fluoropyridine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive bromomethyl group and an electron-withdrawing fluorine atom on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of novel compounds with desired biological activities. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is typically available as a high-purity solid or liquid, depending on the supplier.[1] Key identifying and physical properties are summarized in the table below. It is important to note that some physical properties, such as boiling point and density, are often reported as predicted values and should be treated as estimates.
| Property | Value | Reference |
| CAS Number | 122307-44-2 | [2] |
| Molecular Formula | C₆H₅BrFN | [2] |
| Molecular Weight | 190.01 g/mol | [2] |
| IUPAC Name | This compound | |
| Boiling Point | 187.8±25.0 °C (Predicted) | |
| Density | 1.632±0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥95% | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |
Synthesis and Reactivity
While specific, detailed industrial synthesis protocols for this compound are often proprietary, its preparation can be inferred from established synthetic methodologies for related halogenated pyridines. A plausible synthetic route involves the radical bromination of 3-fluoro-2-methylpyridine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like chlorobenzene.[3]
The reactivity of this compound is dominated by the lability of the bromine atom in the methyl group, making it an excellent electrophile for nucleophilic substitution reactions. The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, potentially affecting reaction rates and regioselectivity in subsequent transformations.
Logical Workflow for Synthesis
The following diagram illustrates a general logical workflow for the synthesis of this compound from a suitable precursor.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile building block for the synthesis of pharmacologically active compounds.[4] The 3-fluoropyridine moiety is a common structural motif in many modern pharmaceuticals due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]
This intermediate is particularly useful for introducing the (3-fluoro-pyridin-2-yl)methyl group into a target molecule. This is typically achieved through the reaction of the bromomethyl group with a nucleophile, such as an amine, alcohol, or thiol, on another molecule. This synthetic strategy is widely employed in the development of various therapeutic agents, including kinase inhibitors.[7][8][9][10]
Experimental Protocol: Nucleophilic Substitution (General)
A general procedure for the reaction of this compound with a nucleophile is as follows:
-
Dissolution: Dissolve the nucleophilic starting material (e.g., an amine or phenol, 1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 equivalents) to the solution to facilitate the deprotonation of the nucleophile.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.
Signaling Pathway Involvement
Since this compound is a synthetic intermediate, it does not directly interact with biological signaling pathways. However, the compounds synthesized from it are often designed to target specific biological molecules, such as protein kinases, which are critical components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.[9] Dysregulation of these pathways is a hallmark of diseases like cancer, making kinase inhibitors a major class of therapeutic agents.[10]
The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a drug synthesized using this compound as a building block.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Safety and Handling
Expected Hazards (based on analogous compounds):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Handling and Storage Recommendations:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its utility as a building block for introducing the 3-fluoropyridine moiety enables the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its likely hazardous nature. The continued importance of fluorinated heterocycles in medicinal chemistry ensures that this compound will remain a relevant and sought-after synthetic tool.
References
- 1. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 2. This compound - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 3. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. atimaterials.com [atimaterials.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route and the predicted analytical characterization of 2-(Bromomethyl)-3-fluoropyridine. This molecule is a valuable building block in medicinal chemistry and materials science, incorporating a reactive bromomethyl group and a fluorine atom on a pyridine scaffold, which can influence its chemical reactivity and biological properties. Due to the limited availability of a direct, published synthesis and characterization for this specific compound, this guide outlines a plausible pathway and predicted data based on established chemical principles and analogous structures.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| IUPAC Name | This compound |
| CAS Number | 122307-44-2[1] |
Proposed Synthesis Pathway
The most direct and feasible synthetic route to this compound is the free-radical bromination of the commercially available precursor, 3-fluoro-2-methylpyridine. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[2][3][4]
Experimental Protocols
The following is a detailed, adaptable protocol for the synthesis of this compound.
3.1. Synthesis of this compound
-
Materials:
-
3-Fluoro-2-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-fluoro-2-methylpyridine (1.0 eq), N-bromosuccinimide (1.1 eq), and anhydrous carbon tetrachloride.
-
Add the radical initiator, AIBN (0.05 eq), to the mixture.
-
Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Characterization Data (Predicted)
The following tables summarize the predicted spectral data for this compound based on the analysis of its structure and data from analogous compounds.[5][6][7][8]
4.1. Predicted NMR Spectral Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~8.35 (d, 1H, H6) | ~158.0 (d, ¹JCF) | ~-130.0 (m) |
| ~7.40 (t, 1H, H5) | ~145.0 (d, ³JCF) | |
| ~7.20 (m, 1H, H4) | ~140.0 (d, ³JCF) | |
| ~4.60 (s, 2H, CH₂Br) | ~125.0 (d, ²JCF) | |
| ~122.0 (d, ⁴JCF) | ||
| ~30.0 (s, CH₂Br) |
4.2. Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 189 and 191 |
| Isotopic Pattern | M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of one bromine atom.[9] |
| Major Fragment | m/z 110 (Loss of •Br) |
4.3. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2920-2960 | C-H stretch (aliphatic, -CH₂Br) |
| ~1580-1610 | C=C and C=N stretching (pyridine ring) |
| ~1400-1450 | C-H bend (aliphatic) |
| ~1200-1250 | C-F stretch |
| ~600-650 | C-Br stretch |
Experimental Workflow and Logic Diagrams
The general workflow for the synthesis, purification, and characterization of this compound is depicted below.
This guide offers a robust framework for the synthesis and characterization of this compound. Researchers should adhere to standard laboratory safety protocols, particularly when handling brominating agents and volatile organic solvents. The provided protocols and data, while based on sound chemical principles, may require empirical optimization for specific laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. 3-Fluoropyridine(372-47-4) 1H NMR [m.chemicalbook.com]
- 6. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
Spectroscopic Profiling of 2-(Bromomethyl)-3-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, 2-(Bromomethyl)-3-fluoropyridine. Due to the limited availability of public domain spectra for this specific compound, this guide presents a detailed analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this important building block in synthetic chemistry and drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of similar fluorinated and brominated pyridine derivatives. These values serve as a robust reference for the interpretation of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 - 8.5 | Doublet of doublets (dd) | ~4.5, ~1.5 | H-6 |
| ~7.4 - 7.6 | Triplet of doublets (td) | ~8.0, ~4.5 | H-5 |
| ~7.2 - 7.4 | Triplet of doublets (td) | ~8.0, ~1.5 | H-4 |
| ~4.6 | Singlet (s) | - | -CH₂Br |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |
| ~160 - 165 | Large (¹JCF ≈ 240-260) | C-3 |
| ~148 - 152 | Small (³JCF ≈ 3-5) | C-6 |
| ~140 - 145 | Small (²JCF ≈ 15-25) | C-2 |
| ~125 - 130 | Small (³JCF ≈ 5-10) | C-5 |
| ~120 - 125 | Small (²JCF ≈ 20-30) | C-4 |
| ~25 - 30 | - | -CH₂Br |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Medium-Strong | C=C and C=N ring stretching |
| 1500 - 1400 | Medium-Strong | C=C and C=N ring stretching |
| 1250 - 1150 | Strong | C-F stretch[1] |
| ~1220 | Medium | C-H in-plane bending |
| 670 - 600 | Medium-Strong | C-Br stretch[1] |
Sample Preparation: Thin film or KBr pellet
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 189/191 | High | [M]⁺ (Molecular ion) |
| 110 | Very High | [M - Br]⁺ |
| 83 | Medium | [C₅H₄FN - HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are designed to be adaptable to various laboratory settings and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
-
Process the data with a line broadening of 1 Hz.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, inject the sample solution onto the GC column with an appropriate temperature program to ensure volatilization and separation.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-300.
-
The resulting mass spectrum will show the relative abundance of different fragment ions. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[2]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
References
2-(Bromomethyl)-3-fluoropyridine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-3-fluoropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical structure, IUPAC name, physicochemical properties, and relevant experimental protocols.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine derivative. The pyridine ring is functionalized with a bromomethyl group at the 2-position and a fluorine atom at the 3-position.
IUPAC Name: this compound
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 122307-44-2 | [1][2] |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][2] |
| Boiling Point | 187.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |
Experimental Protocols
A plausible synthetic route, based on common organic chemistry principles and related preparations, is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.
Hypothetical Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Steps of a Potential Synthesis:
-
Bromination of 3-Fluoro-2-methylpyridine:
-
To a solution of 3-fluoro-2-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) is added.
-
A radical initiator, such as azobisisobutyronitrile (AIBN), is introduced to the mixture.
-
The reaction is heated under reflux for several hours and monitored by an appropriate method (e.g., TLC or GC-MS) to confirm the consumption of the starting material.
-
-
Reaction Work-up and Extraction:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is purified using silica gel column chromatography, eluting with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Applications in Synthesis
This compound is a valuable building block in organic synthesis, particularly for introducing the 3-fluoropyridin-2-ylmethyl moiety into larger molecules. This is often a key step in the synthesis of biologically active compounds. The bromomethyl group is a reactive handle that can readily participate in nucleophilic substitution reactions.
General Reaction Scheme:
Caption: General nucleophilic substitution using this compound.
References
The Genesis of a Key Pharmaceutical Building Block: Discovery and Synthesis of 2-(Bromomethyl)-3-fluoropyridine
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
2-(Bromomethyl)-3-fluoropyridine has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a reactive bromomethyl group and a fluorine atom on the pyridine ring, makes it a critical component for introducing the 3-fluoropyridin-2-ylmethyl moiety into drug candidates. This technical guide provides a comprehensive overview of the probable first synthetic routes to this compound, detailed experimental protocols for its precursors, and a discussion of its significance in medicinal chemistry. While a singular "discovery" publication is not apparent, its synthesis logically follows from established chemical principles, likely originating as a novel intermediate within a broader drug discovery program.
Introduction
The strategic incorporation of fluorine into drug molecules is a well-established method for enhancing metabolic stability, binding affinity, and pharmacokinetic properties. The pyridine scaffold, a common motif in pharmaceuticals, is often functionalized to modulate these characteristics. This compound represents a convergence of these strategies, offering a reactive handle for molecular elaboration while imparting the electronic effects of a fluorine substituent. This document outlines the likely synthetic pathways for the initial preparation of this important building block.
Plausible Synthetic Pathways
The synthesis of this compound can be logically approached via two primary routes, diverging from key precursors:
-
Route A: Free-radical bromination of 3-fluoro-2-methylpyridine.
-
Route B: Bromination of (3-fluoropyridin-2-yl)methanol.
Both pathways rely on the synthesis of fluorinated pyridine precursors, which themselves represent a significant synthetic challenge.
Synthesis of Precursors
The initial challenge lies in the preparation of the fluorinated pyridine core. A representative synthesis of the key precursor, (3-fluoropyridin-2-yl)methanol, has been detailed in patent literature, starting from the readily available quinolinic acid.
Table 1: Synthesis of (3-fluoropyridin-2-yl)methanol from Quinolinic Acid
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Anhydride Formation | Quinolinic acid, Thionyl chloride (SOCl₂) | Quinolinic anhydride |
| 2 | Esterification | Quinolinic anhydride, Isopropanol | 3-carboxy-2-pyridinecarboxylic acid isopropyl ester |
| 3 | Ammonolysis | 3-carboxy-2-pyridinecarboxylic acid isopropyl ester, Ammonia | 3-amino-2-pyridinecarboxylic acid isopropyl ester |
| 4 | Fluorination (Balz-Schiemann type) | 3-amino-2-pyridinecarboxylic acid isopropyl ester, Pyridinium poly(hydrogen fluoride), Sodium nitrite (NaNO₂) | 3-fluoro-2-pyridinecarboxylic acid isopropyl ester |
| 5 | Reduction | 3-fluoro-2-pyridinecarboxylic acid isopropyl ester, Sodium borohydride (NaBH₄), Calcium chloride (CaCl₂) | (3-fluoropyridin-2-yl)methanol |
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of the precursor and its subsequent conversion to this compound.
Synthesis of (3-fluoropyridin-2-yl)methanol
This multi-step synthesis provides the alcohol precursor required for Route B.
Caption: Synthetic pathway to (3-fluoropyridin-2-yl)methanol.
Protocol:
-
Quinolinic Anhydride: Quinolinic acid is reacted with thionyl chloride in an inert solvent such as 1,2-dichloroethane and heated to reflux to yield the anhydride.
-
Esterification: The resulting anhydride is treated with isopropanol to selectively form the isopropyl ester at the 2-position.
-
Ammonolysis: The carboxylic acid is converted to an amino group via a Curtius-type rearrangement, typically involving activation and reaction with an azide source, followed by trapping with an alcohol and subsequent hydrolysis. A more direct patented method involves ammonolysis.
-
Fluorination: The amino group is converted to a fluorine atom using a Balz-Schiemann type reaction. The aminopyridine ester is diazotized with sodium nitrite in the presence of a fluoride source like pyridinium poly(hydrogen fluoride).
-
Reduction: The isopropyl ester is reduced to the primary alcohol using a reducing agent such as sodium borohydride in the presence of calcium chloride.
Route A: Synthesis via Free-Radical Bromination
This route presupposes the availability of 3-fluoro-2-methylpyridine.
Caption: Synthesis by free-radical bromination.
Protocol:
-
Reaction Setup: 3-fluoro-2-methylpyridine is dissolved in a suitable solvent, such as carbon tetrachloride or chlorobenzene.
-
Reagent Addition: N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) are added to the solution.
-
Reaction Conditions: The mixture is heated to reflux under inert atmosphere and irradiated with a UV lamp to initiate the radical chain reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Table 2: Quantitative Data for Free-Radical Bromination (Representative)
| Parameter | Value |
| Molar Ratio (Substrate:NBS:AIBN) | 1 : 1.1 : 0.05 |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | Reflux (approx. 77°C) |
| Reaction Time | 4-8 hours |
| Yield | 60-80% (typical) |
| Purity | >95% (after purification) |
Route B: Synthesis via Bromination of Alcohol
This route utilizes the precursor (3-fluoropyridin-2-yl)methanol.
Caption: Synthesis by alcohol bromination.
Protocol:
-
Reaction Setup: (3-fluoropyridin-2-yl)methanol is dissolved in an anhydrous, aprotic solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is added dropwise to the cooled solution under an inert atmosphere.
-
Reaction Conditions: The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Table 3: Quantitative Data for Alcohol Bromination (Representative)
| Parameter | Value |
| Molar Ratio (Alcohol:PBr₃) | 1 : 0.4 (PBr₃ has 3 reactive bromides) |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | 70-90% (typical) |
| Purity | >97% (after purification) |
Application in Drug Development
The this compound scaffold is a versatile intermediate in the synthesis of various biologically active molecules. The bromomethyl group serves as a potent electrophile for substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl group into larger molecules, a common strategy in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The presence of the fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
Conclusion
While the precise moment of its first synthesis remains undocumented in readily available literature, the preparation of this compound can be confidently achieved through established synthetic organic chemistry principles. The pathways outlined in this guide, proceeding from either 3-fluoro-2-methylpyridine or (3-fluoropyridin-2-yl)methanol, represent robust and logical approaches to this valuable pharmaceutical intermediate. The detailed protocols and quantitative data provided herein offer a practical resource for researchers and professionals engaged in the synthesis and application of this important building block in modern drug discovery.
Theoretical Reactivity of 2-(Bromomethyl)-3-fluoropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the presence of two key reactive sites: a bromomethyl group highly susceptible to nucleophilic substitution and a fluorinated pyridine ring that can be subjected to various cross-coupling reactions. The strategic placement of the fluorine atom influences the electron density of the pyridine ring, thereby modulating the reactivity of the bromomethyl moiety. This technical guide provides a comprehensive theoretical overview of the reactivity of this compound, focusing on the principles governing its behavior in chemical transformations. While direct experimental kinetic data for this specific molecule is not extensively available in the public domain, this guide extrapolates from well-understood principles of physical organic chemistry and data from closely related structural analogs to provide a robust predictive framework.
Core Concepts: Reactivity of the Bromomethyl Group
The primary mode of reactivity for the 2-(bromomethyl) group is nucleophilic substitution. Benzylic halides, including bromomethylpyridines, are particularly reactive in these reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. The reaction typically proceeds via an S(_N)2 mechanism, especially for primary benzylic halides like this compound, where there is minimal steric hindrance.
The S(_N)2 Reaction Pathway
The S(_N)2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step process.[1][2] The incoming nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, simultaneously displacing the bromide leaving group.[1][2] This process involves a single transition state where the nucleophile-carbon bond is forming at the same time as the carbon-bromine bond is breaking.[1]
Below is a conceptual workflow of the S(_N)2 reaction involving this compound.
Factors Influencing Reactivity
The rate of the S(_N)2 reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of substituents on the pyridine ring.
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are known to accelerate S(_N)2 reactions. These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.
-
Electronic Effects: The fluorine atom at the 3-position is an electron-withdrawing group. This has a dual effect: it can slightly destabilize the developing positive charge on the pyridine ring in the transition state, but it also makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. The overall effect on the reaction rate would depend on the interplay of these factors.
Quantitative Data and Comparative Analysis
While specific kinetic data for this compound is scarce, we can infer its reactivity by examining data from analogous benzylic systems. The following tables summarize kinetic data for the nucleophilic substitution of benzyl bromide, which serves as a useful benchmark.
Table 1: Effect of Nucleophile on Reaction Rate
This table illustrates the relative rates of reaction of benzyl bromide with various nucleophiles. It is expected that this compound would follow a similar trend.
| Nucleophile | Relative Rate Constant (k(_2)) |
| Piperazine | 6.23 (in DMF) |
| Piperazine | 2.85 (in Acetonitrile) |
| Piperazine | 1.00 (in Methanol) |
| Piperazine | 0.46 (in Ethanol) |
| Piperazine | 0.16 (in Acetone) |
| Data is for the reaction of benzyl bromide with piperazine in various solvents, normalized to the rate in methanol.[3] |
Table 2: Effect of Substituents on the Aromatic Ring
Substituents on the aromatic ring can significantly impact the reaction rate. Electron-withdrawing groups generally accelerate S(_N)2 reactions at the benzylic position by increasing the electrophilicity of the carbon atom.
| Substrate | Relative Rate |
| p-Nitrobenzyl bromide | 61.1 |
| Benzyl bromide | 1.0 |
| p-Methylbenzyl bromide | ~0.6 |
| p-Methoxybenzyl bromide | ~0.4 |
| Data compiled for reactions with hydroxide or benzylamine.[3] |
Based on this data, the electron-withdrawing fluorine atom in this compound is anticipated to enhance the reactivity of the bromomethyl group towards nucleophilic substitution compared to an unsubstituted analog.
Experimental Protocols for Kinetic Studies
A detailed experimental protocol is essential for obtaining reliable kinetic data. The following is a generalized procedure for studying the kinetics of the nucleophilic substitution reaction of this compound.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Nucleophile (e.g., sodium iodide, aniline)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Thermostatted water bath or reaction block
-
Magnetic stirrer and stir bars
-
Appropriate analytical instrument (e.g., HPLC, GC, or spectrophotometer)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile at known concentrations in the chosen solvent.
-
Kinetic Run:
-
Place a known volume of the this compound solution into a reaction vessel.
-
Equilibrate the vessel to the desired temperature.
-
At time zero, add a known volume of the pre-heated nucleophile solution to the reaction vessel and start the timer.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately (e.g., by dilution with a cold solvent).
-
Analyze the concentration of the reactant or product using a suitable analytical technique.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and calculate the second-order rate constant (k(_2)) using the appropriate integrated rate law.
-
The following diagram illustrates the experimental workflow for a typical kinetic study.
Reactivity of the Pyridine Ring
In addition to the reactivity of the bromomethyl group, the 2-bromo-3-fluoropyridine core can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. The presence of the fluorine atom can influence the oxidative addition step in these catalytic cycles.
Conclusion
This compound is a versatile building block in organic synthesis with a rich and predictable reactivity profile. The bromomethyl group is highly activated for S(_N)2 reactions, and its reactivity can be modulated by the choice of nucleophile and solvent. The electron-withdrawing nature of the fluorine substituent is expected to enhance the rate of nucleophilic substitution at the benzylic position. Furthermore, the bromo- and fluoro-substituted pyridine ring offers opportunities for further functionalization through cross-coupling reactions. The theoretical framework and comparative data presented in this guide provide a solid foundation for researchers to design and execute synthetic strategies involving this valuable intermediate.
References
An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3-fluoropyridine
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Bromomethyl)-3-fluoropyridine, a key building block in medicinal chemistry. Understanding and adhering to these guidelines is crucial for ensuring the compound's efficacy, minimizing degradation, and ensuring safety in the laboratory.
Core Stability Profile
This compound is a reactive compound susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are moisture and air. The presence of the bromomethyl group makes the molecule susceptible to hydrolysis and oxidation, which can lead to the formation of impurities and a reduction in its effective concentration.
Key Stability Characteristics:
-
Moisture Sensitivity: The compound is sensitive to moisture. Exposure to water can lead to hydrolysis of the bromomethyl group, likely forming the corresponding hydroxymethyl or other related derivatives.
-
Air Sensitivity: The compound is also noted to be air-sensitive. Oxidation can occur, particularly with prolonged exposure to the atmosphere.
Recommended Storage and Handling Conditions
To maintain the quality and integrity of this compound, strict adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions based on available safety data sheets.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (36–46 °F) | To slow down potential degradation reactions. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent degradation due to moisture and air sensitivity. |
| Container | Tightly closed and properly sealed containers.[1][2][3][4] | To prevent exposure to atmospheric moisture and air. |
| Light Exposure | Store in the dark or in an amber/opaque container. | As a general precaution for reactive organic compounds to prevent potential photodecomposition. |
| Handling | Handle in a well-ventilated area, avoiding the generation of dusts.[3] Use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.[3] | To ensure safety and minimize exposure to this corrosive material. |
Factors Influencing Stability
The stability of this compound is a function of several environmental factors that can promote its decomposition. The logical relationship between these factors and the degradation of the compound is illustrated below.
Caption: Factors leading to the degradation of this compound.
Experimental Protocol: General Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol can be established to assess its stability under various conditions. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).
Objective: To evaluate the stability of this compound under defined storage conditions over a set period.
Methodology:
-
Reference Standard Preparation: A stock solution of high-purity this compound is prepared in a suitable, dry, aprotic solvent (e.g., acetonitrile) at a known concentration. This serves as the time-zero (T0) reference.
-
Sample Preparation: Aliquots of the compound are stored in sealed vials under the desired test conditions:
-
Recommended: 2–8 °C, under nitrogen, protected from light.
-
Ambient: Room temperature (~25 °C), exposed to air and ambient light.
-
Elevated Temperature: 40 °C, exposed to air.
-
Moisture Exposure: Room temperature in a desiccator with a saturated salt solution to maintain high humidity.
-
-
Time Points: Samples are collected and analyzed at predetermined intervals (e.g., T0, 1 week, 2 weeks, 1 month, 3 months).
-
Analytical Method:
-
Technique: HPLC with UV detection is a common method for purity assessment.
-
Column: A reverse-phase C18 column is often suitable for this type of molecule.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), potentially with a buffer, would be optimized to resolve the parent compound from any potential degradants.
-
Detection: The UV wavelength for detection should be selected based on the UV absorbance maximum of this compound.
-
-
Data Analysis: The peak area of the parent compound at each time point is compared to the T0 reference. The appearance of new peaks would indicate degradation products. The percentage of remaining parent compound is calculated to determine the rate of degradation under each condition.
This generalized protocol provides a framework for researchers to develop a specific stability-indicating method tailored to their laboratory's capabilities and regulatory requirements. Experimental verification is strongly recommended for all specific applications.
References
Commercial Availability and Synthetic Strategies for 2-(Bromomethyl)-3-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a bromomethyl group on the pyridine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the reactive bromomethyl group serves as a versatile handle for introducing the pyridine scaffold into larger, more complex molecules.[1][2][3] This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and a generalized methodology for its synthesis.
Commercial Availability and Suppliers
This compound and its salts are available from various chemical suppliers. The compound is typically used as an intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[4] Researchers can procure it in different quantities and purities. Below is a summary of known suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Additional Notes |
| BLD Pharm | This compound | 122307-44-2 | C6H5BrFN | --- | Storage: Inert atmosphere, store in freezer, under -20°C.[5] |
| BLD Pharm | This compound hydrochloride | 1523571-83-6 | --- | --- | Requires cold-chain transportation.[6] |
| ChemScene | 2-Bromo-4-(bromomethyl)-3-fluoropyridine | 1227585-59-2 | C6H4Br2FN | --- | Offers custom synthesis and process optimization.[7] |
| Jiehua Pharmaceutical | This compound | 122307-44-2 | C6H5BrFN | 95% | Storage: -20°C.[8] |
Synthetic Approaches
While specific, detailed experimental protocols for the synthesis of this compound are often proprietary, a general understanding of the synthetic strategy can be derived from established organic chemistry principles and related literature. The synthesis of fluorinated and brominated pyridine derivatives typically involves multi-step sequences.
A plausible synthetic pathway for this compound would likely start from a more readily available pyridine derivative, followed by the sequential introduction of the fluorine and bromomethyl functionalities. The following diagram illustrates a generalized workflow for such a synthesis.
Key Experimental Considerations
Fluorination: The introduction of a fluorine atom onto a pyridine ring can be achieved through various methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.[2] Other modern fluorination techniques may also be applicable.
Bromination: The bromination of the methyl group at the 2-position is typically achieved through a radical bromination reaction. This often involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under photochemical conditions (UV light). The reaction conditions must be carefully controlled to ensure selective bromination of the methyl group without affecting the pyridine ring.
Applications in Drug Discovery
Fluorinated pyridines are a privileged scaffold in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate the electronic properties of the pyridine ring, influencing its pKa and dipole moment. This can lead to improved binding interactions with biological targets and enhanced pharmacokinetic properties, such as increased metabolic stability and membrane permeability.[3][9][10] this compound serves as a valuable intermediate for introducing this desirable motif into drug candidates across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][11]
The logical flow for utilizing this building block in a drug discovery program is outlined below.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromomethyl group and a fluorine-substituted pyridine ring provides a versatile platform for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its procurement and a generalized synthetic approach, highlighting its importance for researchers and developers in the field of chemical synthesis and drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 122307-44-2|this compound|BLD Pharm [bldpharm.com]
- 6. 1523571-83-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]
- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ossila.com [ossila.com]
Purity Analysis of Commercial 2-(Bromomethyl)-3-fluoropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial 2-(Bromomethyl)-3-fluoropyridine, a key building block in pharmaceutical and agrochemical synthesis. Ensuring the high purity of this reagent is critical for the safety, efficacy, and reproducibility of subsequent synthetic transformations and the quality of the final products. This document outlines common impurities, analytical techniques for their detection and quantification, and detailed experimental protocols.
Introduction to this compound and Potential Impurities
This compound is a substituted pyridine derivative valued for its utility in introducing the 3-fluoropyridinylmethyl moiety into target molecules. The reactivity of the bromomethyl group makes it susceptible to various side reactions during synthesis and storage, leading to the formation of impurities.
Common Impurities: The primary impurities in commercial batches of this compound can arise from the manufacturing process, which often involves the bromination of 2-methyl-3-fluoropyridine. Potential impurities may include:
-
Starting Materials: Unreacted 2-methyl-3-fluoropyridine.
-
Over-brominated Products: 2-(Dibromomethyl)-3-fluoropyridine.
-
Isomeric Impurities: Other bromomethyl-fluoropyridine isomers.
-
Hydrolysis Products: (3-Fluoro-pyridin-2-yl)methanol, formed by the reaction of the product with moisture.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
Analytical Workflow for Purity Determination
A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key steps from sample reception to final purity assessment.
Caption: Figure 1. Analytical Workflow
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.[1] ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecule's structure and can be used to identify and quantify impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2][3]
-
¹H NMR: Obtain a standard proton spectrum to observe the chemical shifts and coupling constants of the aromatic and methylene protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
¹⁹F NMR: Obtain a fluorine spectrum to confirm the presence and environment of the fluorine atom.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound to any proton-bearing impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.[4][5] A reversed-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor the elution profile at a suitable wavelength, typically around 254 nm.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective technique for identifying and quantifying volatile impurities, including residual solvents and low-boiling point byproducts.[6][7][8]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL (split injection).
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify based on peak area relative to an internal or external standard.
Data Presentation
The quantitative data obtained from the analytical methods described above should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Purity Analysis
| Sample Lot | Retention Time (min) | Peak Area (%) | Identity |
| A | 5.2 | 99.2 | This compound |
| 3.8 | 0.3 | 2-Methyl-3-fluoropyridine | |
| 6.5 | 0.5 | Unknown Impurity | |
| B | 5.2 | 98.5 | This compound |
| 3.8 | 0.8 | 2-Methyl-3-fluoropyridine | |
| 4.7 | 0.4 | (3-Fluoro-pyridin-2-yl)methanol | |
| 6.6 | 0.3 | Unknown Impurity |
Table 2: GC-MS Analysis of Residual Solvents
| Sample Lot | Solvent | Concentration (ppm) |
| A | Dichloromethane | 150 |
| Toluene | 50 | |
| B | Dichloromethane | 200 |
| Toluene | 75 |
Conclusion
A multi-technique approach is crucial for the comprehensive purity analysis of commercial this compound. The combination of NMR for structural confirmation, HPLC for purity assay and non-volatile impurity profiling, and GC-MS for volatile impurity and residual solvent analysis provides a robust quality control strategy. The detailed protocols and data presentation formats outlined in this guide offer a framework for researchers and drug development professionals to ensure the quality and consistency of this important chemical intermediate.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. helixchrom.com [helixchrom.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Thermochemical Properties of 2-(Bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for optimizing reaction conditions, predicting reaction outcomes, ensuring process safety, and understanding its stability and reactivity. This document outlines the standard methodologies for determining these vital parameters.
Core Thermochemical Properties
The primary thermochemical properties of interest for a compound like this compound are summarized below. While no specific values have been published, the following table illustrates how such data would be presented.
Table 1: Key Thermochemical Properties of this compound (Illustrative)
| Property | Symbol | Value (Illustrative) | Units |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | kJ·mol-1 | |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | kJ·mol-1 | |
| Standard Molar Entropy (gas) | S°(g) | J·mol-1·K-1 | |
| Molar Heat Capacity at Constant Pressure (gas) | Cp,m(g) | J·mol-1·K-1 |
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical properties relies on a suite of well-established techniques, primarily centered around calorimetry.
Combustion Calorimetry
Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.
-
Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container. The temperature change of the water is meticulously recorded.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system.[1] This value, the internal energy of combustion (ΔUc), is then used to calculate the enthalpy of combustion (ΔHc).
-
Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HF, and HBr).
Vaporization and Sublimation Enthalpy
The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) is crucial for converting condensed-phase data to the gas phase, which is often used in computational studies.
Experimental Protocol (Knudsen Effusion Method):
-
Sample Placement: A sample of this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Effusion: The sample is heated, and the rate of mass loss through the orifice due to effusion is measured as a function of temperature.
-
Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of effusion using the Knudsen equation.
-
Enthalpy Determination: The enthalpy of vaporization or sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
Heat Capacity Measurement
Heat capacity can be measured using techniques like differential scanning calorimetry (DSC).
Experimental Protocol (DSC):
-
Sample and Reference: A small, weighed sample of the compound and an inert reference material are placed in separate pans in the DSC instrument.
-
Heating Program: The instrument heats both the sample and the reference at a controlled rate.
-
Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Calculation: This differential heat flow is directly proportional to the heat capacity of the sample.
Computational Determination of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties.[2][3][4][5]
Quantum Chemical Methods
High-level ab initio and density functional theory (DFT) methods are employed to calculate the electronic energy of the molecule.
Computational Protocol:
-
Geometry Optimization: The three-dimensional structure of this compound is optimized to find the lowest energy conformation using a method like DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed at the optimized geometry using a higher level of theory, such as coupled-cluster methods (e.g., CCSD(T)) or composite methods like Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods.[2][3]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.
-
Atomization Method: The calculated energy of the molecule is compared to the sum of the calculated energies of its constituent atoms.
-
Isodesmic Reaction Method: A balanced chemical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. This method benefits from the cancellation of systematic errors in the calculations.
-
Workflow for Thermochemical Property Determination
The following diagram illustrates a typical workflow for the comprehensive determination of the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.
Caption: Workflow for determining thermochemical properties.
Conclusion
While specific thermochemical data for this compound are yet to be published, a clear and robust set of experimental and computational methodologies exists for their determination. Combustion calorimetry remains the gold standard for determining the enthalpy of formation, complemented by techniques to measure enthalpies of phase change and heat capacities. In parallel, modern computational chemistry offers a reliable means to predict these properties, providing crucial insights where experimental data is lacking and serving as a valuable tool for validation. The integrated workflow presented here provides a comprehensive strategy for researchers to obtain the critical thermochemical data needed to advance the development and application of this compound in various scientific endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Computational chemistry - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol: Alkylation of Amines with 2-(Bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 2-(bromomethyl)-3-fluoropyridine. This reaction is a critical transformation in medicinal chemistry for the synthesis of novel pyridine-containing compounds, which are prevalent in many pharmaceutical agents. The protocol outlines the requisite reagents, optimal reaction conditions, and a comprehensive work-up and purification procedure. Additionally, potential challenges, such as overalkylation, are discussed, and strategies to mitigate these side reactions are presented.
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved drugs. Functionalized pyridines, particularly those bearing amine substituents, are key intermediates in drug discovery and development. The alkylation of amines with this compound provides a direct route to introduce the 3-fluoropyridin-2-ylmethyl moiety onto a variety of amine-containing molecules. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. This protocol provides a general and robust method for this important synthetic transformation.
Reaction Scheme
Caption: General reaction scheme for the alkylation of amines.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DMF or MeCN (approximately 0.1-0.5 M concentration).
-
Add a suitable base. For most primary and secondary amines, potassium carbonate (2.0-3.0 eq.) is a good initial choice. For more sensitive substrates, a non-nucleophilic organic base like DIPEA (1.5-2.0 eq.) can be used.
-
Stir the mixture at room temperature for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring amine/base mixture at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC, typically 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Reaction Parameters and Outcomes
The following table provides hypothetical yet representative data for the alkylation of various amines with this compound based on typical outcomes for similar reactions. Actual results may vary.
| Entry | Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ (2.0) | DMF | 60 | 4 | 85-95 |
| 2 | Morpholine | K₂CO₃ (2.0) | MeCN | 70 | 6 | 80-90 |
| 3 | Aniline | DIPEA (1.5) | DMF | 80 | 12 | 60-75 |
| 4 | Benzylamine | K₂CO₃ (2.0) | MeCN | 50 | 8 | 75-85 |
| 5 | Diethylamine | K₂CO₃ (3.0) | DMF | 70 | 10 | 70-80 |
Troubleshooting and Considerations
-
Overalkylation: Primary amines can undergo a second alkylation to form a tertiary amine. This is a common side reaction. To minimize this, a slight excess of the amine (1.2-1.5 equivalents) relative to the alkylating agent can be used. Running the reaction at a lower temperature for a longer period may also improve selectivity for mono-alkylation.
-
Low Reactivity: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF may be necessary. Higher reaction temperatures and longer reaction times may also be required.
-
Quaternization: Tertiary amines can react with this compound to form a quaternary ammonium salt. This is generally not an issue when starting with primary or secondary amines, but it is the expected outcome if a tertiary amine is used as the nucleophile.
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent and to ensure the effectiveness of the base.
Visualization of Experimental Workflow
Application Notes and Protocols for the Synthesis of Ethers using 2-(Bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl and alkyl ethers is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry and drug discovery. The introduction of a fluorinated pyridine moiety into a molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 2-(Bromomethyl)-3-fluoropyridine is a key building block that allows for the facile introduction of the 3-fluoropyridin-2-ylmethyl group into a variety of molecules through Williamson ether synthesis. This application note provides detailed protocols for the synthesis of ethers using this compound with various alcoholic and phenolic substrates, along with tabulated data for easy reference.
The Williamson ether synthesis is a reliable and versatile method for forming the ether linkage. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces the bromide from this compound. The choice of base and solvent is crucial for the success of the reaction and depends on the acidity of the hydroxyl group of the substrate.
General Reaction Scheme
The general reaction for the synthesis of ethers from this compound is depicted below. An alcohol or phenol is deprotonated by a suitable base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound to form the desired ether product and a salt byproduct.
Application Notes and Protocols: 2-(Bromomethyl)-3-fluoropyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-3-fluoropyridine is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its utility stems from the presence of a reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions, and a fluorinated pyridine ring. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which can in turn influence pharmacokinetic and pharmacodynamic profiles. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in the ATP-binding pocket of many kinases.
This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of kinase inhibitors, focusing on the formation of a pyridinylmethyl ether linkage, a common motif in this class of drugs.
Application: Synthesis of a Representative Pyridinylmethyl Ether-Linked Kinase Inhibitor
A common strategy in kinase inhibitor design is the introduction of a substituted pyridine moiety to interact with the hinge region of the kinase ATP-binding site. This compound is an ideal reagent for this purpose, enabling the connection of the 3-fluoropyridin-2-ylmethyl group to a core scaffold, often via an ether linkage with a phenolic hydroxyl group.
This representative application focuses on the synthesis of a generic kinase inhibitor with a 4-anilinoquinazoline core, a scaffold present in several approved EGFR inhibitors. The 3-fluoropyridin-2-ylmethyl ether moiety serves to occupy a specific pocket in the kinase active site, potentially enhancing potency and selectivity.
Experimental Workflow
The synthesis of the target kinase inhibitor involves a Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Caption: General workflow for the synthesis of a pyridinylmethyl ether-linked kinase inhibitor.
Experimental Protocol: Synthesis of 4-((4-Anilinoquinazolin-6-yl)oxy)methyl)-3-fluoropyridine
This protocol describes a representative Williamson ether synthesis using this compound and a 4-anilinoquinazolin-6-ol core.
Materials:
-
4-Anilinoquinazolin-6-ol
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
To a solution of 4-anilinoquinazolin-6-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound hydrobromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Data Presentation:
| Parameter | Value |
| Reactants | 4-Anilinoquinazolin-6-ol, this compound HBr |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >95% |
Relevant Signaling Pathway: EGFR Signaling
The 4-anilinoquinazoline scaffold is a common core for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. The PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways are two major downstream cascades of EGFR signaling.
Application of 2-(Bromomethyl)-3-fluoropyridine in Patent Literature: A Review of Available Data
The search for patents utilizing 2-(Bromomethyl)-3-fluoropyridine as a key intermediate in the synthesis of, for example, kinase inhibitors or other pharmaceutically active compounds did not yield documents with specific and reproducible experimental procedures. The patent landscape generally describes broader classes of compounds or synthetic strategies without detailing the precise contribution of this specific reagent. For instance, while patents exist for the preparation of various fluorinated and brominated pyridines, they do not extend to the subsequent application of this compound in a specific, exemplified synthetic route leading to a final product with reported biological activity.
This lack of detailed public information prevents the compilation of structured data tables for reaction yields, purity, or spectroscopic analysis related to the application of this compound. Consequently, the generation of experimental workflows and signaling pathway diagrams based on its patented applications is not feasible at this time.
Researchers, scientists, and drug development professionals interested in the potential applications of this compound may need to rely on broader synthetic strategies for functionalized pyridines and adapt them for this specific reagent. The absence of its explicit mention in detailed patent examples could suggest that its use is either still in early, unpublished stages of research, is part of proprietary corporate knowledge that has not yet been disclosed in patent filings, or that alternative, more documented synthetic routes are currently preferred in the field.
Further monitoring of newly published patents and scientific literature will be necessary to identify the emergence of specific applications and detailed experimental protocols for this compound.
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylmethyl-3-fluoropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides a detailed experimental protocol for the Suzuki coupling of 2-(bromomethyl)-3-fluoropyridine derivatives with various arylboronic acids. The resulting 2-arylmethyl-3-fluoropyridine scaffold is a valuable structural motif in medicinal chemistry and materials science. The presence of the fluoropyridine ring can significantly influence the physicochemical and pharmacological properties of the final compounds. This protocol addresses the specific challenge of selectively performing the coupling at the pyridine ring's C-X bond (where X would be a halogen, not the bromomethyl group), a common synthetic strategy, or adapting conditions that might favor coupling at the benzylic-type position. The conditions provided are based on established methodologies for related heteroaryl halides and may require optimization for specific substrates.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Halopyridines
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine and fluoropyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound derivatives.
Table 1: General Conditions for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | Good | [1] |
| Pd(OAc)₂ (2) | - | K₂CO₃ (2) | Isopropanol/H₂O (1:1) | 80 | 1-4 | 96 | [2] |
| Pd₂(dba)₃ (1.5) | 1 (3) | KF (3) | 1,4-Dioxane | 110 | Not Specified | Good to Excellent | [3] |
| PdCl₂(dppf) (10) | - | Na₃PO₄ (3) | 1,4-Dioxane | 65-100 | Not Specified | Modest to Good | [2] |
| Pd(OAc)₂ (0.05) | IMes | K₂CO₃ | Neat Water | Room Temp | Not Specified | High | [2] |
Table 2: Conditions for Suzuki Coupling involving Fluoropyridine Derivatives
| Substrate | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Fluoropyridine-3-boronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | Not Specified | 5-89 |[4][5][6] | | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 min (MW) | Not Specified |[1] | | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 | Not Specified | Modest to Good |[4][5][6] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound derivative with an arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[7]
Materials:
-
This compound derivative (1.0 equivalent)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[2]
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylmethyl-3-fluoropyridine derivative.[2][8]
Note on Selectivity: In substrates containing both a C(sp²)-halide and a C(sp³)-halide (like a bromomethyl group), the choice of catalyst, ligand, and reaction conditions is crucial for selectivity. Palladium catalysts generally favor oxidative addition to the C(sp²)-halide bond over the C(sp³)-halide bond.[9] However, careful optimization may be required to minimize side reactions at the bromomethyl position.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
The following diagram outlines the general workflow for performing the Suzuki coupling reaction in a laboratory setting.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Scale-up Synthesis of 2-(Bromomethyl)-3-fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-3-fluoropyridine is a key building block in medicinal chemistry, utilized in the synthesis of a variety of pharmaceutical agents. Its reactive bromomethyl group, combined with the electronic properties imparted by the fluorine atom on the pyridine ring, makes it a valuable intermediate for introducing the 3-fluoro-2-pyridylmethyl moiety. This document provides a detailed protocol for a scalable, two-step synthesis of this compound, commencing with the synthesis of 2-methyl-3-fluoropyridine followed by a benzylic bromination. The protocols are designed with scalability in mind, incorporating methodologies suitable for multi-kilogram production.
Introduction
The synthesis of functionalized pyridine derivatives is of paramount importance in the development of new pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. The 2-(bromomethyl) group serves as a versatile handle for subsequent nucleophilic substitution reactions. This application note details a robust and scalable synthetic route to this compound, providing researchers and process chemists with the necessary information for its efficient production.
Synthetic Pathway Overview
The proposed scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-methyl-3-fluoropyridine. While several methods for the synthesis of fluoropyridines exist, a common approach involves nucleophilic aromatic substitution or diazotization-fluorination reactions. For the purpose of this protocol, we will consider the synthesis of 2-methyl-3-fluoropyridine from a suitable commercially available precursor. The second, and key, step is the selective benzylic bromination of the 2-methyl group. For large-scale production, photochemical bromination using N-bromosuccinimide (NBS) in a continuous flow reactor is a highly efficient and safe method that minimizes byproduct formation and allows for precise control over reaction parameters.[1]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-fluoropyridine (Illustrative Protocol)
This protocol is an illustrative method, as the direct synthesis of 2-methyl-3-fluoropyridine was not detailed in the provided search results. A plausible route involves a Sandmeyer-type reaction from 2-amino-3-fluoropyridine.
Materials:
-
2-Amino-3-fluoropyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a cooled (0-5 °C) solution of 2-amino-3-fluoropyridine in 48% hydrobromic acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-fluoropyridine.
-
The crude 2-bromo-3-fluoropyridine can then be subjected to a palladium-catalyzed cross-coupling reaction with a methylating agent (e.g., methylboronic acid or trimethylboroxine) to yield 2-methyl-3-fluoropyridine.
Step 2: Scale-up Photochemical Bromination of 2-Methyl-3-fluoropyridine
This protocol is adapted from scalable photochemical bromination methods.[1] A continuous flow setup is recommended for improved safety, selectivity, and scalability.
Materials:
-
2-Methyl-3-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile, used in catalytic amounts) or visible light source.
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Continuous flow reactor system equipped with a pump, a photoreactor module (e.g., with LED irradiation), and a back-pressure regulator.
-
Standard laboratory glassware for workup.
Procedure:
-
Solution Preparation: Prepare a stock solution of 2-methyl-3-fluoropyridine and a catalytic amount of AIBN in acetonitrile. In a separate container, prepare a solution of N-bromosuccinimide in acetonitrile.
-
Reaction Setup: Pump the two solutions into the continuous flow reactor through a T-mixer. The molar ratio of 2-methyl-3-fluoropyridine to NBS should be optimized, typically starting from 1:1.1.
-
Photochemical Reaction: The mixed solution flows through the irradiated zone of the photoreactor. The residence time and light intensity should be optimized to maximize conversion and minimize the formation of dibrominated byproducts.
-
Quenching: The output from the reactor is collected in a flask containing a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Workup: The quenched reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield pure this compound.
Data Presentation
The following tables present representative quantitative data for benzylic bromination reactions, which can be expected to be similar for the target molecule.
Table 1: Optimization of Benzylic Bromination Reaction Conditions
| Entry | Substrate | Brominating Agent (Equivalents) | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylpyridine | NBS (1.1) | AIBN | CCl₄ | 80 | 4 | ~75 |
| 2 | 2-Methyl-5-nitropyridine | NBS (1.2) | Benzoyl Peroxide | Benzene | 80 | 6 | ~80 |
| 3 | Toluene | NBS (1.05) | UV Light | CCl₄ | 25 | 2 | >90 |
| 4 | 2-Methyl-3-fluoropyridine (Proposed) | NBS (1.1) | Visible Light | MeCN | 25 | <1 (Flow) | >85 |
Table 2: Comparison of Batch vs. Continuous Flow Photochemical Bromination
| Parameter | Batch Process | Continuous Flow Process |
| Scale | Grams | Kilograms |
| Reaction Time | Hours to Days | Minutes |
| Safety | Risk of thermal runaway, handling of large quantities of hazardous materials. | Enhanced safety due to small reaction volumes, better temperature control. |
| Selectivity | Potential for over-bromination and byproduct formation. | High selectivity due to precise control of residence time and stoichiometry. |
| Productivity | Lower | Significantly Higher (e.g., kg/day )[2] |
Visualizations
Caption: Workflow for the continuous flow synthesis of this compound.
Conclusion
The described two-step synthesis provides a scalable and efficient route to this compound. The implementation of continuous flow technology for the photochemical bromination step is particularly advantageous for large-scale production, offering enhanced safety, improved selectivity, and higher throughput compared to traditional batch methods. This protocol serves as a valuable resource for researchers and process chemists involved in the synthesis of fluorinated pyridine-containing active pharmaceutical ingredients. Further optimization of reaction parameters for both steps will be necessary to achieve optimal performance at an industrial scale.
References
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 2-(Bromomethyl)-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions using 2-(Bromomethyl)-3-fluoropyridine. The information is designed to help you anticipate and mitigate potential side reactions, optimize your reaction conditions, and ensure the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkylations with this compound?
A1: The primary side reactions encountered are over-alkylation, hydrolysis of the starting material, elimination of HBr, and quaternization of the pyridine nitrogen. The prevalence of each depends on the nucleophile, base, solvent, and temperature used.
Q2: My reaction with a primary or secondary amine is giving multiple products. What is the likely cause?
A2: This is a classic case of over-alkylation. After the initial N-alkylation, the resulting secondary or tertiary amine can be more nucleophilic than the starting amine and react further with this compound. This leads to a mixture of mono- and di-alkylated products, and in the case of primary amines, potentially tri-alkylated quaternary ammonium salts.
Q3: I am seeing a significant amount of 2-(Hydroxymethyl)-3-fluoropyridine in my reaction mixture. Why is this happening?
A3: The formation of 2-(Hydroxymethyl)-3-fluoropyridine is due to the hydrolysis of the starting material, this compound. This can occur if there is residual water in your solvent or reagents, or if you are using a hydroxide base in an aqueous or protic solvent.
Q4: My reaction is not going to completion, and I am recovering a lot of starting material along with a non-polar byproduct. What could be the issue?
A4: This could be due to an elimination reaction. Strong, sterically hindered bases can promote the elimination of HBr from this compound to form a reactive and volatile pyridine-2-methylene intermediate, which can then polymerize or react with other species in the mixture.
Q5: Can the pyridine nitrogen of this compound itself react?
A5: Yes, quaternization of the pyridine nitrogen is a possible side reaction. This can occur if the pyridine nitrogen acts as a nucleophile and attacks another molecule of this compound, leading to a pyridinium salt. This is more likely to happen at higher temperatures or with prolonged reaction times.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your alkylation experiments with this compound.
Issue 1: Over-alkylation of Amines
Symptoms:
-
Formation of multiple products with higher molecular weights than the desired product.
-
Complex NMR spectra showing multiple species.
-
Difficulty in purifying the desired mono-alkylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Detailed Protocols:
-
Stoichiometry Adjustment: For the reaction of a primary amine with this compound, begin by dissolving the amine (3.0 eq.) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Controlled Addition: Cool the amine solution to 0 °C. Dissolve this compound (1.0 eq.) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 30-60 minutes.
-
Temperature Control: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, monitoring the progress by TLC or LC-MS.
Issue 2: Hydrolysis of this compound
Symptoms:
-
Presence of a polar byproduct identified as 2-(Hydroxymethyl)-3-fluoropyridine.
-
Reduced yield of the desired alkylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Experimental Protocols:
-
Solvent and Reagent Drying: Dry solvents using appropriate drying agents (e.g., molecular sieves for DMF, distillation from CaH₂ for THF). Ensure nucleophiles and bases are anhydrous.
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow the apparatus to cool to room temperature under a stream of inert gas before adding reagents.
Issue 3: Elimination and Quaternization Side Reactions
Symptoms:
-
Formation of a dark, polymeric material.
-
Low recovery of desired product and starting material.
-
Presence of a highly polar, UV-active spot on TLC that does not move from the baseline (potential pyridinium salt).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elimination and quaternization.
Experimental Protocols:
-
Base Selection: For alkylating a phenol, use a base like potassium carbonate in a polar aprotic solvent like DMF at room temperature. For active methylene compounds, sodium hydride in THF at 0 °C to room temperature is a common choice.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly to avoid the formation of degradation products.
Data Summary
The choice of base and solvent significantly impacts the outcome of the alkylation reaction. The following table provides a general guide for selecting appropriate conditions to minimize common side reactions.
| Nucleophile Type | Recommended Base | Recommended Solvent | Potential Side Reactions to Monitor |
| Primary/Secondary Amines | Excess amine (self-basing) or K₂CO₃ | Acetonitrile, DMF | Over-alkylation, Quaternization |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | O- vs. C-alkylation (generally O-alkylation is favored) |
| Thiols | K₂CO₃, Et₃N | THF, DMF | Over-alkylation (if a primary thiol) |
| Active Methylene Compounds | NaH, K₂CO₃ | THF, DMF | Di-alkylation |
Note: This information is intended as a general guide. Optimal reaction conditions should be determined experimentally for each specific substrate and nucleophile combination.
How to improve the yield of reactions with 2-(Bromomethyl)-3-fluoropyridine
Welcome to the technical support center for 2-(Bromomethyl)-3-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a valuable building block in medicinal chemistry and materials science. Its primary use is as an alkylating agent to introduce the 3-fluoropyridin-2-ylmethyl moiety into a variety of molecules. The bromomethyl group is a reactive electrophile that readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The fluorine substituent can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability.
Q2: What is the main cause of low yields in reactions with this compound?
A2: Low yields in reactions involving this compound can stem from several factors. A primary issue is the inherent reactivity of the starting material, which can lead to side reactions. The most common side reaction is the quaternization of the pyridine nitrogen by another molecule of this compound, leading to the formation of a pyridinium salt byproduct. Other potential issues include steric hindrance from the nucleophile, suboptimal reaction conditions (temperature, solvent, base), and degradation of the starting material or product.
Q3: How does the 3-fluoro substituent affect the reactivity of the bromomethyl group?
A3: The electron-withdrawing nature of the fluorine atom at the 3-position of the pyridine ring influences the reactivity of the bromomethyl group. It can make the methylene carbon slightly more electrophilic, potentially increasing the rate of nucleophilic substitution compared to an unsubstituted analogue. However, the fluorine atom's steric and electronic effects can also influence the stability of reaction intermediates and the pKa of the pyridine nitrogen, which can affect the overall reaction outcome and the propensity for side reactions like quaternization.
Q4: What are the best practices for storing and handling this compound?
A4: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. Due to its lachrymatory nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during nucleophilic substitution reactions with this compound.
Issue 1: Low Yield in N-Alkylation Reactions
Question: I am attempting to N-alkylate a primary/secondary amine with this compound, but the yield of my desired product is consistently low. What are the potential causes and how can I improve the yield?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-alkylation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reaction: Quaternization | The pyridine nitrogen of one molecule of this compound can be alkylated by another, forming a pyridinium salt. To minimize this, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃). Adding the alkylating agent slowly to a solution of the amine and base can also help. |
| Over-alkylation | For primary amines, dialkylation can be an issue. Use a slight excess of the amine relative to the alkylating agent to favor mono-alkylation. |
| Suboptimal Base | The choice of base is critical. Weak bases may not sufficiently deprotonate the nucleophile, while very strong bases can promote side reactions. For amines, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile are often effective. For less nucleophilic amines, a stronger, non-nucleophilic organic base like DBU may be necessary. |
| Incorrect Solvent | The solvent should be able to dissolve the reactants and be compatible with the chosen base. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally good choices for N-alkylation reactions. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-80 °C) may be required. However, excessive heat can promote side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Steric Hindrance | If the amine is sterically bulky, the reaction may be slow. Consider using a less hindered analogue if possible, or increase the reaction time and/or temperature. |
Representative Experimental Protocol for N-Alkylation:
To a solution of the amine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added a solution of this compound (1.1 eq.) in DMF dropwise at room temperature. The reaction mixture is stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Issue 2: Low Yield in O-Alkylation of Phenols
Question: My O-alkylation reaction of a phenol with this compound is giving a poor yield. What should I investigate?
Troubleshooting Logic:
Caption: Troubleshooting logic for low yield in O-alkylation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Phenols require a base for deprotonation to the more nucleophilic phenoxide. The strength of the base should be matched to the acidity of the phenol. For simple phenols, K₂CO₃ or Cs₂CO₃ are often sufficient. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary. |
| Competing C-Alkylation | For phenols with electron-rich aromatic rings, C-alkylation can sometimes compete with O-alkylation. Using a polar aprotic solvent can often favor O-alkylation. |
| Solvent Effects | Acetone, DMF, and acetonitrile are commonly used solvents for O-alkylation. The choice of solvent can influence the solubility of the phenoxide salt and the rate of the reaction. |
| Quaternization Side Reaction | Similar to N-alkylation, quaternization of the pyridine nitrogen can occur. Using an appropriate base and slow addition of the alkylating agent can mitigate this. |
Representative Experimental Protocol for O-Alkylation:
To a suspension of the phenol (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous acetonitrile (0.1 M) is added this compound (1.2 eq.) at room temperature. The mixture is stirred at room temperature or heated to 60 °C until the starting material is consumed (as monitored by TLC or LC-MS). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Issue 3: Low Yield in S-Alkylation of Thiols
Question: I am having trouble with the S-alkylation of a thiol using this compound. The reaction is not going to completion. What can I do?
Troubleshooting Pathway:
Caption: Troubleshooting pathway for low yield in S-alkylation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Thiol Oxidation | Thiols can be sensitive to air oxidation, leading to the formation of disulfides. To prevent this, degas the solvent and run the reaction under an inert atmosphere of nitrogen or argon. |
| Insufficient Base | While thiols are generally more acidic than alcohols, a base is still required to generate the more nucleophilic thiolate. A mild base such as potassium carbonate, triethylamine (Et₃N), or DIPEA is typically sufficient. |
| Reaction Conditions | S-alkylation reactions are often fast and can usually be performed at room temperature. If the reaction is slow, gentle heating may be applied. Polar aprotic solvents like DMF or THF are good choices. |
Representative Experimental Protocol for S-Alkylation:
To a solution of the thiol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF (0.1 M) under a nitrogen atmosphere is added this compound (1.1 eq.) at room temperature. The reaction is stirred at room temperature and monitored by TLC or LC-MS. Once the reaction is complete, it is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for nucleophilic substitution reactions with substituted bromomethylpyridines under various conditions. Note that these are examples from analogous systems and may require optimization for this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 4 | 75-85 |
| Morpholine | DIPEA | CH₃CN | RT | 12 | 80-90 |
| Phenol | Cs₂CO₃ | Acetone | 50 | 6 | 70-80 |
| 4-Methoxyphenol | K₂CO₃ | DMF | RT | 8 | 85-95 |
| Thiophenol | Et₃N | THF | RT | 2 | 90-98 |
| Benzyl Mercaptan | K₂CO₃ | CH₃CN | RT | 3 | 88-95 |
| Diethyl Malonate | NaH | THF | 0 to RT | 5 | 60-70 |
Experimental Protocols
General Procedure for Nucleophilic Substitution
Reaction Setup Workflow:
Caption: General experimental workflow for nucleophilic substitution.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 equivalent) and the appropriate base (1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of this compound (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at the desired starting temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at the appropriate temperature for the required time. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product. Characterize the final product by NMR and mass spectrometry.
Technical Support Center: Purification of Products from 2-(Bromomethyl)-3-fluoropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2-(Bromomethyl)-3-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted this compound: The starting material may not have fully reacted.
-
Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, especially in the presence of moisture, which can form 2-(hydroxymethyl)-3-fluoropyridine.
-
Polymerization Products: Pyridinium salt polymers can form, particularly if the compound is heated for extended periods or exposed to certain nucleophiles.[1]
-
Side-products from the Nucleophile: If the nucleophile used in the substitution reaction is not pure, its impurities will carry through to the purification step.
-
Residual Solvents and Reagents: Solvents like DMF or acetonitrile, and bases like potassium carbonate, are common carry-overs from the reaction.
Q2: My pyridine-containing product shows significant tailing during silica gel column chromatography. How can I fix this?
A2: Peak tailing is a frequent issue with basic compounds like pyridines on acidic silica gel.[1] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface.[1] To mitigate this:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (typically 0.1-1%), into your eluent system.[1][2] This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for your chromatography.[3]
-
Optimize Solvent System: Ensure the polarity of your eluent is optimal. A solvent system that is too polar can sometimes exacerbate tailing.
Q3: Is the bromomethyl group stable to aqueous workup conditions?
A3: The C-Br bond in the bromomethyl group is reactive and can be sensitive to both strongly acidic and basic conditions, as well as prolonged exposure to water, which can lead to hydrolysis. It is generally advisable to perform aqueous washes judiciously. Use of mild bases like sodium bicarbonate for neutralization is often preferred over stronger bases like sodium hydroxide. If your product is sensitive, minimizing the duration of the aqueous workup and ensuring the temperature is kept low can help prevent degradation.
Q4: My product is an oil and will not crystallize. What purification strategies can I use?
A4: Purifying non-crystalline oils can be challenging.
-
Flash Column Chromatography: This is the most effective method for purifying oils. A carefully selected gradient elution is often necessary to separate the product from closely related impurities.[1]
-
Solvent Trituration: If the impurities have different solubilities than your product, you can sometimes "wash" the oil with a solvent in which the product is poorly soluble but the impurities are soluble.
-
Induce Crystallization: If you suspect your oil is nearly pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] Trying different solvent systems for recrystallization, such as a good solvent paired with a poor "anti-solvent" (e.g., ethyl acetate/hexanes, methanol/water), can also be effective.[4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from nucleophilic substitution reactions with this compound.
Problem 1: Low Recovery After Flash Column Chromatography
| Possible Cause | Solution |
| Product is too polar and is not eluting. | Gradually increase the polarity of the eluent. For very polar compounds, a system like 5% Methanol in Dichloromethane may be necessary.[1] If the compound is still not eluting, consider that it might have decomposed on the silica. |
| Product is unstable on silica gel. | Perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If it is unstable, use a deactivated stationary phase like neutral alumina or add triethylamine to your eluent.[3][6] |
| Improper solvent system selection. | Ensure the TLC solvent system gives your product an Rf value of approximately 0.2-0.3 for the best separation on a column.[2] |
| Co-elution with impurities. | If impurities have a similar polarity, a gradient elution may be required. Start with a low polarity mobile phase and gradually increase the polarity to better resolve the compounds.[3] |
Problem 2: Product Contaminated with Starting Material
| Possible Cause | Solution |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before starting the workup. |
| Poor separation during chromatography. | The starting material, this compound, is relatively non-polar. A shallow gradient using a low polarity solvent system (e.g., 5-20% ethyl acetate in hexanes) should allow for good separation from more polar products. |
| Inadequate aqueous wash. | If the product has significantly different solubility properties than the starting material, a carefully chosen liquid-liquid extraction may help remove a large portion of the unreacted starting material before chromatography. |
Problem 3: Difficulty with Recrystallization
| Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | This often happens when the solution is too saturated or cooled too quickly. Try using a more dilute solution or a different solvent pair. Adding a poor solvent (anti-solvent) dropwise to a solution of the product in a good solvent until it becomes turbid, then heating to clarify and cooling slowly, can promote crystal growth.[1][5] |
| No crystals form upon cooling. | The solution may not be sufficiently saturated, or the compound is too soluble in the chosen solvent. Concentrate the solution by slowly evaporating some of the solvent. If that fails, try a different solvent system. Common choices include ethyl acetate/hexanes, methanol/water, and acetone/water.[4] |
| Purity does not improve after recrystallization. | The impurities may have very similar solubility characteristics to the product. In this case, column chromatography is a more suitable purification method. A second recrystallization from a different solvent system might also be effective. |
Experimental Protocols
Protocol 1: General Workup and Purification for N-Alkylation Products
This protocol is a general guideline for the purification of a product from the reaction of this compound with an amine or other nitrogen nucleophile.
-
Reaction Quenching: Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF, remove the solvent under reduced pressure.
-
Aqueous Workup:
-
Dissolve the residue in an organic solvent such as ethyl acetate (EtOAc).
-
Wash the organic layer with water to remove any remaining DMF and water-soluble salts.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the separation of the layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification by Flash Column Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent Selection: Determine an appropriate eluent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes. For a typical N-alkylated pyridine product, a gradient of 10% to 50% EtOAc in hexanes is often effective.[1]
-
Column Packing and Loading: Pack the column with silica gel slurried in the initial, low-polarity eluent. Dissolve the crude product in a minimal amount of solvent (e.g., dichloromethane) and load it onto the column.
-
Elution and Fraction Collection: Run the column using a gradient elution, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the product is a solid and has significantly different solubility in a given solvent at high and low temperatures.
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent mixtures for pyridine derivatives include ethyl acetate/hexanes and methanol/water.[4][7]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for common flash chromatography issues with pyridine derivatives.
References
Technical Support Center: Overcoming Regioselectivity Issues in Reactions of Substituted Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of substituted pyridines.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common regioselectivity problems encountered during pyridine functionalization.
Problem: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptoms:
-
A mixture of C3 and C5 substituted products is obtained.
-
Low overall yield due to the formation of multiple isomers.
-
Reaction fails to proceed, or requires harsh conditions.
Root Causes & Solutions:
-
Inherent Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient, making it inherently unreactive towards electrophiles.[1] Reactions that do occur are typically directed to the C3 position. Under acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring.
-
Activating Groups: The presence of electron-donating groups (EDGs) on the ring can increase reactivity and influence the position of substitution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in EAS.
Problem: Mixture of C2 and C4 Isomers in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a mixture of C2 and C4 (or C6) substituted products.
-
Difficulty in separating the resulting regioisomers.
Root Causes & Solutions:
-
Electronic Factors: Nucleophilic attack is electronically favored at the C2 and C4 positions due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the nitrogen atom.[1]
-
Steric Hindrance: The steric bulk of substituents on the pyridine ring or the nucleophile can influence the site of attack.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
Problem: Lack of Selectivity in C-H Functionalization
Symptoms:
-
Functionalization occurs at multiple C-H bonds on the pyridine ring.
-
A mixture of arylated, alkylated, or other functionalized isomers is produced.
Root Causes & Solutions:
-
Directing Group Effects: The absence or inappropriate choice of a directing group can lead to poor regioselectivity.
-
Catalyst and Ligand Choice: The catalyst and ligand system plays a crucial role in determining the site of C-H activation.
-
Reaction Conditions: Temperature, solvent, and additives can all influence the regiochemical outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-H functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine giving low yields and poor selectivity?
A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene.[1] Many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring. To overcome this, consider activating the pyridine ring by converting it to a pyridine N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position.[1]
Q2: I am getting a mixture of C2 and C4 isomers in my nucleophilic aromatic substitution (SNAr) reaction. How can I favor one over the other?
A2: Nucleophilic attack on pyridines is favored at the C2 and C4 positions because the negative charge of the intermediate can be delocalized onto the nitrogen atom.[1] To influence the regioselectivity, you can:
-
Utilize Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered C4 position. Conversely, if the C4 position is blocked by a bulky substituent, attack at C2 will be favored.[1]
-
Vary the Solvent: Solvent polarity and hydrogen-bonding ability can alter the C2/C4 ratio. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (DCM) favors C2 substitution, while dimethyl sulfoxide (DMSO) favors substitution at the other chloro-position (C6).[1]
Q3: How can I achieve functionalization at the C3 position of a pyridine ring?
A3: The C3 position is electronically disfavored for both nucleophilic and electrophilic attack in simple pyridines. To achieve C3 functionalization, you can employ:
-
Directed ortho-Metalation (DoM): A directing metalation group (DMG) at the C2 or C4 position can direct lithiation to the C3 position. Common DMGs include amides, carbamates, and ethers.[2]
-
Halogen-Metal Exchange: A halogen atom at the C3 position can be exchanged with a metal (e.g., lithium or magnesium), which can then be trapped with an electrophile.
-
C-H Activation: With an appropriate directing group and catalyst system, it is possible to achieve C-H functionalization at the C3 position.
Q4: My Minisci reaction is not selective for the C4 position. What can I do?
A4: The Minisci reaction, which involves the addition of a radical to a protonated pyridine, often gives a mixture of C2 and C4 isomers.[3] To enhance C4 selectivity:
-
Use a Blocking Group: A removable blocking group, such as a fumarate-derived group, can be installed on the pyridine nitrogen to sterically hinder the C2 and C6 positions, leading to excellent C4 selectivity.[1]
-
Control Reaction pH: Acidic conditions tend to favor C2 attack, so running the reaction under less acidic or neutral conditions may improve the C4/C2 ratio.
Data Presentation
Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine. [4]
| 3-Substituent | Solvent | Ratio of 2-isomer : 6-isomer |
| -COOCH₃ | Dichloromethane (DCM) | 16 : 1 |
| -COOCH₃ | Dimethyl Sulfoxide (DMSO) | 1 : 2 |
| -CONH₂ | Acetonitrile | >9 : 1 |
| -CN | Acetonitrile | 1 : >9 |
| -CF₃ | Acetonitrile | 1 : >9 |
Table 2: Regioselectivity of Minisci C4-Alkylation of Pyridines Using a Fumarate-Derived Blocking Group. [1]
| Pyridine Substrate | Carboxylic Acid | Yield of C4-Alkylated Product |
| Pyridine | Cyclohexanecarboxylic acid | 81% |
| Pyridine | 1-Methylcyclopropane-1-carboxylic acid | 75% |
| Pyridine | 3-Phenylpropanoic acid | 72% |
| 2-Chloropyridine | Cyclohexanecarboxylic acid | 65% |
Table 3: Regioselectivity of Palladium-Catalyzed C-H Arylation of Substituted Pyridine N-Oxides. [5]
| Pyridine N-Oxide Substrate | Arylating Agent | Product(s) | Ratio |
| 3-Phenylpyridine N-oxide | Benzene | 2-Phenyl-3-phenylpyridine N-oxide, 6-Phenyl-3-phenylpyridine N-oxide | 1 : >20 |
| Quinoline N-oxide | Benzene | 2-Phenylquinoline N-oxide, 8-Phenylquinoline N-oxide | 1 : 1.3 |
| Isoquinoline N-oxide | Benzene | 1-Phenylisoquinoline N-oxide | Major product |
Experimental Protocols
Protocol 1: Preparation of Pyridine N-oxide
This protocol is adapted from Organic Syntheses.[1][6]
Materials:
-
Pyridine
-
40% Peracetic acid
-
Isopropyl alcohol
-
Ether
Procedure:
-
In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.
-
Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.
-
Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.
Protocol 2: Directed ortho-Metalation (DoM) of a 2-Substituted Pyridine
This is a general procedure and may require optimization for specific substrates.[2]
Materials:
-
2-Substituted pyridine with a directing metalation group (e.g., 2-pivalamidopyridine)
-
sec-Butyllithium (s-BuLi)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., I₂, Me₃SiCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-substituted pyridine and TMEDA (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of s-BuLi (1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78°C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).
-
Add the electrophile to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Protocol 3: Minisci-Type C4-Alkylation with a Blocking Group
This protocol is based on a method using a fumarate-derived blocking group for high C4 selectivity.[7]
Materials:
-
Pyridinium salt (with fumarate blocking group)
-
Carboxylic acid
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Silver nitrate (AgNO₃)
-
Dichloroethane
-
Water
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
Procedure:
-
To a culture tube, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv), and AgNO₃ (0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.
-
Stir the biphasic mixture at 50°C for 2 hours.
-
Upon completion, dilute the reaction with dichloromethane (1 mL).
-
To the crude product, add DBU (1.5 mmol, 3 equiv) in dichloromethane (5 mL).
-
Stir the mixture at room temperature for 30 minutes to remove the blocking group.
-
Work up the reaction by washing with aqueous NaOH and brine, then dry and concentrate the organic layer.
-
Purify the product by silica gel chromatography.
Protocol 4: Palladium-Catalyzed C-H Arylation
This is a general procedure for the C-H arylation of pyridine derivatives and may require optimization.[8][9]
Materials:
-
Pyridine derivative
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a screw-capped test tube, add the pyridine derivative (0.100 mmol), aryl halide (0.120 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (10 mol%), K₂CO₃ (0.304 mmol), and TBAB (0.098 mmol).
-
Add DMA (3.1 mL) to the tube.
-
Stir the mixture at 110°C for 24 hours.
-
After cooling to room temperature, add water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The following information is intended to help manage the exothermic nature of these reactions safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic reactions in pyridine synthesis?
A1: The main safety concern is a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a rapid increase in temperature and pressure. This can result in boiling of the solvent, vessel rupture, and potential for fire or explosion.[1]
Q2: How can I qualitatively predict if my pyridine synthesis will be highly exothermic?
A2: Most pyridine ring-forming condensation reactions are exothermic. Syntheses involving strong acids or bases, such as the Chichibabin reaction with sodium amide, or multi-component reactions like the Hantzsch synthesis, have a high potential for significant heat generation.[2][3] It is crucial to consult safety data sheets (SDS) for all reagents and to perform a thorough risk assessment before starting any experiment.[4]
Q3: What are the general strategies to control the temperature of an exothermic pyridine synthesis?
A3: There are several key strategies to manage heat evolution:
-
Slow Reagent Addition: Adding one or more reagents portion-wise or via a dropping funnel allows for better control over the rate of heat generation.
-
Efficient Cooling: Utilizing an appropriate cooling bath is essential to dissipate the heat produced during the reaction.[5][6][7]
-
Dilution: Conducting the reaction in a suitable solvent increases the total thermal mass, which can absorb the heat generated and moderate the temperature increase.
-
Proper Agitation: Ensuring efficient stirring helps to prevent the formation of localized hot spots in the reaction mixture.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Synthesis
Symptoms:
-
A sudden and rapid rise in the internal reaction temperature.
-
Vigorous, uncontrolled boiling of the solvent.
-
Noticeable increase in pressure within the reaction vessel.
Possible Causes:
-
The rate of addition of a reactant is too fast.
-
The cooling bath is not efficient enough or has failed.
-
The reaction is too concentrated.
Solutions:
-
Reduce Addition Rate: Immediately stop the addition of the reagent. If possible and safe, slowly re-initiate the addition at a much-reduced rate once the temperature has stabilized.
-
Enhance Cooling: Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. Consider using a colder bath if the initial one is insufficient (see Table 1).
-
Emergency Quenching (Use with extreme caution): In a severe thermal runaway, quenching the reaction may be necessary. This should only be done if a pre-planned and tested quenching protocol is in place, as adding a quenching agent can sometimes exacerbate the situation.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Symptoms:
-
No noticeable reaction (e.g., no temperature change, no color change) upon initial mixing of reagents.
-
A sudden, delayed, and often violent exothermic event.
Possible Causes:
-
An induction period for the reaction.
-
Low initial temperature preventing the reaction from starting.
-
Poor mixing of reactants.
Solutions:
-
Controlled Heating: If an induction period is suspected, gentle warming of the reaction mixture may be necessary to initiate the reaction. This should be done with extreme caution and with a cooling bath on standby.
-
Ensure Proper Mixing: Verify that the stirring is adequate to ensure the reactants are well-mixed.
-
Small-Scale Trials: Before scaling up, it is crucial to understand the reaction kinetics and induction period on a small scale.
Quantitative Data for Exotherm Management
Table 1: Common Cooling Baths for Temperature Control in Organic Synthesis [5][6][7]
| Coolant Mixture | Temperature (°C) | Notes |
| Ice/Water | 0 | Standard cooling bath for many reactions. |
| Ice/Sodium Chloride | -5 to -20 | The final temperature depends on the ratio of salt to ice. |
| Dry Ice/Acetone | -78 | A very common low-temperature bath. |
| Dry Ice/Acetonitrile | -41 | Useful for maintaining temperatures around -40°C. |
| Dry Ice/Ethylene Glycol | -15 | Can be used for moderately low temperatures. |
| Liquid Nitrogen/Isopentane | -160 | For very low-temperature reactions. |
Experimental Protocols
Hantzsch Pyridine Synthesis (Microwave-Assisted)
This protocol describes a microwave-assisted Hantzsch synthesis, which often provides better control over heating and shorter reaction times.[8]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 2.2 mmol)
-
Nitrogen Source (e.g., ammonium acetate, 1.5 mmol)
-
Solvent (e.g., Ethanol, 2 mL)
-
Catalyst (e.g., Glacial Acetic Acid, 1-2 drops)
-
Microwave synthesizer with sealed reaction vessels
Procedure:
-
To a sealed microwave reaction vessel, add the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 5-10 minutes). The internal temperature and pressure should be monitored by the instrument's sensors.
-
After irradiation, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude 1,4-dihydropyridine product can then be purified or oxidized to the corresponding pyridine.
Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)
This modified protocol for the Bohlmann-Rahtz synthesis avoids the isolation of the intermediate aminodiene.[9][10]
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the enolizable ketone and the ynone in glacial acetic acid, add ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for managing exothermic reactions.
Caption: Signaling pathway for the Hantzsch pyridine synthesis.
References
- 1. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. carlroth.com [carlroth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
By-product formation in the synthesis of 2-(Bromomethyl)-3-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-3-fluoropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and established method for the synthesis of this compound is through the radical bromination of 2-methyl-3-fluoropyridine. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under thermal or photochemical initiation.[1][2][3][4]
Q2: What are the primary potential by-products in this synthesis?
Several by-products can form during the synthesis of this compound, which can complicate purification and reduce the yield of the desired product. The most common by-products include:
-
Over-brominated product: 2-(Dibromomethyl)-3-fluoropyridine is a common by-product resulting from the further reaction of the desired product with the brominating agent.[1]
-
Ring-brominated isomers: Bromination can occur on the pyridine ring itself, leading to the formation of various isomers. The electronic effects of the fluorine and methyl/bromomethyl substituents influence the position of bromination on the aromatic ring.
-
Unreacted starting material: Incomplete conversion will result in the presence of 2-methyl-3-fluoropyridine in the final product mixture.
-
Pyridine N-oxide derivatives: Oxidation of the pyridine nitrogen to an N-oxide can occur, which may subsequently undergo bromination at different positions, leading to a variety of impurities.
Q3: How can I minimize the formation of the dibrominated by-product?
The formation of 2-(Dibromomethyl)-3-fluoropyridine can be minimized by carefully controlling the stoichiometry of the reactants. Using a molar ratio of N-Bromosuccinimide (NBS) to 2-methyl-3-fluoropyridine of 1:1 or slightly less is recommended to avoid over-bromination.[1] Additionally, monitoring the reaction progress closely using techniques like TLC or GC-MS and stopping the reaction once the starting material is consumed can prevent the further bromination of the desired product.
Q4: What are the recommended purification methods for this compound?
Purification of this compound from the reaction mixture and its by-products typically involves the following steps:
-
Filtration: The solid succinimide by-product from NBS is first removed by filtration.
-
Aqueous Workup: The filtrate is washed with an aqueous solution of a reducing agent like sodium thiosulfate to remove any remaining bromine, followed by a wash with a weak base such as sodium bicarbonate to remove any acidic impurities.
-
Extraction: The product is extracted into a suitable organic solvent.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Chromatography or Distillation: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to separate the desired product from the by-products.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction temperature. 4. Inefficient radical initiation. | 1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time if necessary. 2. The product can be sensitive to heat and light. Protect the reaction from excessive light and maintain the recommended temperature. 3. Ensure the reaction is maintained at the reflux temperature of the chosen solvent to ensure efficient radical initiation. 4. Check the quality and age of the radical initiator (AIBN or BPO). Use a fresh batch if necessary. |
| High Percentage of 2-(Dibromomethyl)-3-fluoropyridine | 1. Excess of N-Bromosuccinimide (NBS). 2. Prolonged reaction time after consumption of the starting material. | 1. Use a 1:1 or slightly less than stoichiometric amount of NBS relative to 2-methyl-3-fluoropyridine.[1] 2. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. |
| Presence of Ring-Brominated By-products | 1. Use of a polar solvent. 2. Presence of acidic impurities. | 1. Use a non-polar solvent such as carbon tetrachloride or cyclohexane to favor radical substitution on the methyl group over electrophilic substitution on the ring. 2. Ensure all reagents and glassware are dry and free of acidic contaminants. |
| Formation of a Complex Mixture of Unidentified By-products | 1. Contaminated starting material (2-methyl-3-fluoropyridine). 2. Reaction temperature is too high, leading to decomposition. 3. Presence of oxygen, which can interfere with radical reactions. | 1. Verify the purity of the starting material by GC-MS or NMR before starting the reaction. Purify if necessary. 2. Carefully control the reaction temperature and avoid overheating. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Difficulty in Purifying the Product | 1. By-products have similar polarity to the desired product. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates for efficient separation. |
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol describes a general procedure for the synthesis of this compound from 2-methyl-3-fluoropyridine using N-Bromosuccinimide (NBS).
Materials:
-
2-Methyl-3-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve 2-methyl-3-fluoropyridine (1.0 equivalent) in the chosen solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (1.0 - 1.05 equivalents) and a catalytic amount of the radical initiator (AIBN or BPO, ~0.02-0.1 equivalents) to the solution.
-
Flush the apparatus with an inert gas.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can also be initiated by UV light.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting material is no longer detectable.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of the solvent.
-
Combine the filtrate and washings and wash sequentially with an aqueous solution of sodium thiosulfate, an aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and major by-products.
Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.
References
- 1. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Nucleophilic Substitution on Bromomethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving bromomethylpyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of a nucleophilic substitution reaction with bromomethylpyridines?
A1: The outcome of the reaction is primarily dictated by the interplay of four key factors: the nature of the nucleophile, the solvent, the base, and the reaction temperature. The position of the bromomethyl group on the pyridine ring (2, 3, or 4) also plays a significant role in its reactivity.
Q2: Which solvent system is optimal for these reactions?
A2: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are generally preferred.[1] These solvents effectively solvate the cation of the base, thereby increasing the nucleophilicity of the anion.[1]
Q3: What is a common side reaction, and how can it be minimized?
A3: A frequent side reaction is the formation of a pyridinium salt by the reaction of the bromomethylpyridine with another molecule of itself.[2] This can be minimized by the slow addition of the bromomethylpyridine to the reaction mixture containing the nucleophile and by avoiding excessively high temperatures.
Q4: My bromomethylpyridine starting material is a hydrobromide salt. Do I need to neutralize it before the reaction?
A4: Yes, it is crucial to neutralize the hydrobromide salt. This can be achieved by stirring the salt in a saturated aqueous solution of a mild base like sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3), followed by extraction with an organic solvent like dichloromethane (CH2Cl2).[2]
Q5: I am observing streaking or tailing of my product on the silica gel TLC plate and column. What could be the cause?
A5: Pyridine-containing compounds are basic and can interact strongly with the acidic silica gel, leading to poor chromatographic separation.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%), can be added to the eluent.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor quality of reagents. 4. Inefficient mixing. | 1. Switch to a stronger base (e.g., from K2CO3 to NaH). 2. Gradually increase the reaction temperature in 10-20 °C increments.[1] 3. Ensure the purity of the bromomethylpyridine and nucleophile. Use anhydrous solvents. 4. Ensure vigorous stirring, especially in heterogeneous mixtures.[1] |
| Formation of Multiple Products/Side Reactions | 1. Quaternization of the pyridine nitrogen by the bromomethyl group. 2. Over-alkylation of the nucleophile. 3. Competing elimination reaction. | 1. Add the bromomethylpyridine slowly to the reaction mixture. 2. Use a slight excess of the nucleophile. 3. Use a non-bulky base and milder reaction conditions. |
| Product "Oils Out" During Recrystallization | 1. The chosen solvent is too effective. 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Use a solvent pair: dissolve in a good solvent and add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.[3] 2. Scratch the inside of the flask with a glass rod to induce crystallization.[3] 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] |
| Difficulty in Product Purification by Column Chromatography | 1. Product is a basic pyridine, leading to streaking on silica gel. 2. Inappropriate solvent system for elution. | 1. Add a small amount of triethylamine (0.1-1%) to the eluent.[3] 2. Perform thorough TLC analysis with various solvent systems to identify the optimal mobile phase.[3] |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for N-alkylation and O-alkylation reactions with various bromomethylpyridines.
Table 1: N-Alkylation of Pyrazoles with Bromomethylpyridines
| Bromomethylpyridine Isomer | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromomethylpyridine | 3,5-Dimethylpyrazole | K2CO3 | MeCN | Reflux | 16 | - | [4] |
| 3-(Trifluoromethyl)-1H-pyrazole | NaH | DME-MeCN | Reflux | - | - | [5][6] | |
| 4-Bromomethylpyridine | 4-Methylpyrazole | Phosphoric acid/silica | Gas Phase | 270-300 | - | 68-100 | [7] |
Table 2: O-Alkylation of Phenols with Bromomethylpyridines
| Bromomethylpyridine Isomer | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromomethylpyridine HBr | 3-Hydroxybenzaldehyde | K2CO3 | DMF | - | - | 65 | [8] |
| 2-Bromomethylpyridine | 2-Pyridone | TfOH (catalyst) | - | - | - | >99:1 regioselectivity | [9] |
| 4-Bromomethylpyridine HBr | Salicylaldehyde | K2CO3 | DMF | RT | 12 | 85 | [8] |
Experimental Protocols
General Protocol for N-Alkylation of a Pyrazole with Bromomethylpyridine
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or MeCN).
-
Add the base (1.1 - 1.5 eq, e.g., K2CO3 or NaH) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the bromomethylpyridine (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation of a Phenol with Bromomethylpyridine Hydrobromide
-
If starting with the hydrobromide salt of bromomethylpyridine, neutralize it by dissolving in a saturated aqueous solution of NaHCO3 and extracting with CH2Cl2. Dry the organic layer and concentrate to obtain the free base.
-
To a dry round-bottom flask, add the phenol (1.0 eq), a base such as potassium carbonate (K2CO3, 2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the bromomethylpyridine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 2-(Bromomethyl)-3-fluoropyridine during reactions
Welcome to the technical support center for 2-(Bromomethyl)-3-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable reagent during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, offering potential causes and solutions to improve reaction outcomes.
| Issue / Observation | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown/black and forms a thick oil or precipitate. | Reagent Decomposition: The most common issue is the self-alkylation (quaternization) of the this compound. The pyridine nitrogen of one molecule attacks the electrophilic bromomethyl group of another, leading to polymerization.[1][2] | 1. Lower the Temperature: Immediately cool the reaction to 0°C or below.[3] 2. Check Your Base: Ensure a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is being used. Avoid strong, nucleophilic bases like NaOH or LDA if possible. 3. Slow Addition: Add the reagent dropwise as a solution to maintain a low concentration and minimize self-reaction.[3] |
| Low or no yield of the desired alkylated product. | 1. Reagent Decomposition: As above, the reagent may be decomposing before it can react with your substrate.[1] 2. Poor Nucleophilicity: Your substrate (the nucleophile) may not be reactive enough under the chosen conditions. 3. Base Incompatibility: The base may not be strong enough to deprotonate your nucleophile effectively.[4] | 1. Implement all solutions for decomposition. 2. Increase Nucleophile Reactivity: Consider using a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate your nucleophile before adding the this compound. 3. Add an Activator: For less reactive bromides, adding a catalytic amount of sodium iodide (NaI) can convert the alkyl bromide to the more reactive alkyl iodide in situ. |
| Multiple new spots appear on TLC, some at the baseline. | Complex Side Reactions: This indicates a combination of product formation, reagent decomposition, and potential side reactions with the solvent or base. The baseline spots are often the polymeric pyridinium salts.[2] | 1. Simplify the System: Re-evaluate the solvent and base for compatibility. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[4] 2. Purify the Reagent: If the starting material is old or discolored, consider a quick purification (e.g., filtration through a short plug of neutral alumina) before use. 3. Use the HBr Salt: If you are using the free base, consider using the more stable this compound·HBr salt and an appropriate amount of base to neutralize it in situ. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound?
A1: The primary decomposition pathway is intermolecular N-alkylation, also known as quaternization. The lone pair of electrons on the pyridine nitrogen is nucleophilic and can attack the highly electrophilic benzylic carbon of the bromomethyl group on another molecule. This chain reaction forms a polymeric pyridinium bromide salt, which often appears as a dark, insoluble oil or solid.[1][2]
Caption: Self-alkylation of this compound.
Q2: Which bases are best to use in reactions with this reagent?
A2: The choice of base is critical. Mild, non-nucleophilic inorganic bases are generally the safest option to prevent unwanted side reactions.
-
Recommended: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃). These are effective for deprotonating a wide range of nucleophiles (phenols, amines, thiols) without reacting with the alkylating agent.
-
Use with Caution: Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) can be used. It is best to add the base to your substrate first, allow deprotonation to complete, and then add the this compound.
-
Avoid if Possible: Strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium diisopropylamide (LDA) can lead to hydrolysis of the bromide or other side reactions.[1][4]
Q3: What are the ideal storage and handling conditions?
A3: this compound should be stored as its hydrobromide (HBr) salt if possible, as it is significantly more stable. Store in a cool, dark, dry place under an inert atmosphere (e.g., argon or nitrogen). The free base is less stable and should be used immediately after preparation or extraction.
Q4: My reaction is exothermic upon adding the reagent. Is this normal?
A4: Yes, alkylation reactions can be exothermic. However, a rapid temperature increase can accelerate the decomposition pathway. To manage this, you should add the reagent slowly as a solution and use an ice bath or other cooling method to maintain a consistent, low temperature (e.g., 0-10°C).[3]
Experimental Protocols
Protocol: General N-Alkylation of a Phenol
This protocol provides a robust method for the O-alkylation of a generic phenol, incorporating best practices to minimize reagent decomposition.
Caption: Recommended workflow for alkylation reactions.
Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable suspension (approx. 0.1-0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15 minutes to cool to 0°C.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a small amount of anhydrous DMF. Using a syringe, add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour after the addition is complete. Then, remove the ice bath and let the reaction warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues in your experiment systematically.
Caption: A step-by-step guide to troubleshooting common issues.
References
Technical Support Center: A Troubleshooting Guide for Scaling Up 2-(Bromomethyl)-3-fluoropyridine Reactions
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of reactions involving 2-(Bromomethyl)-3-fluoropyridine. The following information provides insights into potential issues, preventative measures, and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the management of exothermic reactions. The bromomethylation of pyridines can be highly exothermic, and the risk of a thermal runaway increases significantly at a larger scale due to the decreased surface-area-to-volume ratio of the reactor, which hinders efficient heat dissipation.[1] Additionally, the use of strong bases for deprotonation of fluoropyridines on a process scale can present a significant safety risk, as the intermediate could potentially lead to the formation of pyridyne species and the liberation of salts with high heats of formation.[2]
Q2: What are the common impurities encountered during the large-scale synthesis of this compound?
A2: Common impurities can include starting materials, over-brominated or under-brominated products, and byproducts from side reactions. The formation of these impurities can be influenced by reaction temperature, reagent stoichiometry, and mixing efficiency.[3] For instance, inadequate temperature control can lead to increased formation of undesired isomers or degradation products.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: Optimizing reaction parameters is key. This includes careful control of the reaction temperature, the rate of reagent addition, and efficient mixing to ensure homogeneity.[3] A thorough understanding of the reaction kinetics and thermodynamics is crucial for successful scale-up. Implementing process analytical technology (PAT) can also aid in real-time monitoring and control of critical process parameters.
Q4: What are the recommended work-up and purification strategies for this compound at an industrial scale?
A4: Work-up procedures should be designed to be simple, efficient, and scalable. This may involve quenching the reaction with a suitable reagent, followed by extraction and washing steps. For purification, while column chromatography is common at the lab scale, it is often impractical for large quantities.[4] Alternative methods such as crystallization, distillation, or salt formation should be explored.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Action |
| Poor Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or carefully increasing the temperature. |
| Decomposition of the product or starting material. | Evaluate the stability of the compounds under the reaction conditions. Consider using milder reagents or lowering the reaction temperature.[3] | |
| Suboptimal reagent stoichiometry. | Re-evaluate and optimize the molar ratios of the reactants.[3] | |
| High Levels of Impurities | Poor temperature control leading to side reactions. | Ensure the reactor's cooling system is adequate for the scale and that the temperature is tightly controlled throughout the reaction.[1][3] |
| Inefficient mixing causing localized "hot spots" or high concentrations of reagents. | Verify that the agitation is sufficient for the reactor volume and viscosity of the reaction mixture. | |
| Impure starting materials. | Ensure the purity of all raw materials before use. | |
| Exotherm and Runaway Reaction | Reagent addition rate is too fast. | Slow down the addition rate of the limiting reagent to allow the cooling system to dissipate the generated heat effectively.[1] |
| Cooling system failure or inadequacy. | Immediately stop reagent addition and apply maximum cooling. If necessary, have a quenching agent ready for emergency use.[1] | |
| Incorrect initial temperature. | Ensure the reaction mixture is cooled to the appropriate starting temperature before initiating the addition of the reactive reagent.[1] | |
| Difficult Work-up and Isolation | Formation of emulsions during extraction. | Consider using a different solvent system or adding a salt to the aqueous phase to break the emulsion. |
| Product is unstable during work-up. | Minimize the duration of the work-up procedure and consider performing it at a lower temperature. | |
| Product co-distills with the solvent. | Select a solvent with a significantly different boiling point from the product for easier separation by distillation. |
Experimental Protocols
General Protocol for Scale-Up of this compound Synthesis
This protocol outlines a general approach to scaling up the synthesis of this compound. Note: This is a generalized procedure and must be adapted and optimized for specific reaction conditions and equipment. A thorough risk assessment should be conducted before any scale-up operation.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with a nitrogen or argon atmosphere.
-
Verify that the cooling system, agitator, and temperature probes are functioning correctly.
-
-
Reagent Charging:
-
Charge the reactor with the starting material (e.g., 2-methyl-3-fluoropyridine) and the chosen solvent.
-
Cool the mixture to the predetermined starting temperature (e.g., 0-5 °C) with agitation.
-
-
Controlled Reagent Addition:
-
Prepare a solution of the brominating agent (e.g., N-bromosuccinimide) and radical initiator (e.g., AIBN) in the reaction solvent.
-
Slowly add the brominating agent solution to the reactor at a controlled rate to maintain the internal temperature within the desired range. The addition rate should be determined based on the reactor's heat removal capacity.[1]
-
-
Reaction Monitoring:
-
Continuously monitor the internal reaction temperature and the temperature of the cooling jacket.
-
Periodically take samples for in-process analysis (e.g., HPLC) to monitor the reaction progress and impurity formation.
-
-
Reaction Completion and Work-up:
-
Once the reaction is complete, cool the mixture to a safe temperature.
-
Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution) to neutralize any remaining brominating agent.
-
Proceed with the established work-up procedure, which may include phase separation, extraction, and washing.
-
-
Purification:
-
Isolate the crude product.
-
Purify the product using a scalable method such as crystallization or distillation.
-
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for common issues in scaling up pyridine bromomethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 2-(Bromomethyl)-3-fluoropyridine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of impurities in reactions involving 2-(Bromomethyl)-3-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect in a reaction mixture of this compound?
A1: The impurity profile can vary based on the synthetic route. A common method for synthesizing this compound is the radical bromination of 2-methyl-3-fluoropyridine. In this case, potential impurities include:
-
Unreacted Starting Material: 2-methyl-3-fluoropyridine.
-
Over-reacted Product: 2-(Dibromomethyl)-3-fluoropyridine.
-
By-products: Small amounts of ring-brominated isomers, depending on reaction conditions.
-
Degradants: Hydrolysis of the bromomethyl group to form 2-(Hydroxymethyl)-3-fluoropyridine.
Q2: My chromatogram shows significant peak tailing for the main this compound peak. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like pyridines is often caused by secondary interactions with acidic silanol groups on the surface of the HPLC column packing.[1] Here are several ways to address this:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For pyridine compounds, using a slightly acidic mobile phase (e.g., pH 3-4 with formic acid or TFA) can protonate the pyridine nitrogen, reducing interaction with silanols.
-
Use a Modern Column: Employ a high-purity, end-capped silica column or a column specifically designed for analyzing basic compounds. These columns have fewer exposed silanol groups.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[2][3] Try diluting your sample and reinjecting.
-
Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites. Flush the column with a strong solvent to clean it.[2][4]
Q3: The retention times for my peaks are shifting between injections. What should I investigate?
A3: Retention time shifts can be systematic (all peaks shift) or random (only some peaks shift).
-
Systematic Shifts: If all peaks shift proportionally, the issue is likely related to the HPLC system, such as flow rate fluctuations, leaks, or inconsistent mobile phase composition.[1][4][5] Check pump performance, look for leaks in fittings, and ensure your mobile phase is well-mixed and degassed.[4]
-
Random or Specific Shifts: If only certain peaks are shifting, it points to a chemical or column-related issue.[1] This could be due to insufficient column equilibration time between gradient runs, changes in mobile phase pH (especially for ionizable compounds like pyridines), or temperature fluctuations.[4][5] Using a column oven for temperature control is highly recommended.[4]
Q4: I am observing unexpected peaks (ghost peaks) in my blank injections. Where are they coming from?
A4: Ghost peaks are typically caused by contamination or carryover.
-
Sample Carryover: A small amount of a previous, concentrated sample may be retained in the injector and eluted in a subsequent run. Clean the autosampler needle and injection port.
-
Mobile Phase Contamination: Impurities in your solvents (especially water) or buffer salts can concentrate on the column and elute as peaks, particularly during a gradient run.[2] Use fresh, high-purity HPLC-grade solvents.
-
Sample Degradation: The analyte may be degrading in the autosampler vial. Consider using temperature-controlled autosamplers for sensitive compounds.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
This guide helps diagnose and resolve common peak shape issues.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column; Column overload; Sample solvent incompatible with mobile phase.[1][3] | Adjust mobile phase pH; Use an end-capped column; Reduce injection volume or sample concentration; Dissolve sample in mobile phase.[4] |
| Peak Fronting | Column overload; Poor column packing.[3] | Dilute the sample; Replace the column if the problem persists with multiple analytes. |
| Split Peaks | Partially clogged column frit; Void at the column head; Sample solvent much stronger than mobile phase.[2] | Reverse flush the column; Replace the column; Prepare samples in the initial mobile phase.[4] |
| Broad Peaks | Column degradation; High dead volume in tubing; Sample diffusion.[2] | Replace the column; Use shorter, narrower ID tubing between the column and detector; Optimize injection volume. |
Guide 2: Quantitative Inaccuracy
This table provides guidance when quantitative results are inconsistent or inaccurate.
| Symptom | Potential Cause | Recommended Action |
| Poor Reproducibility | Inconsistent injection volume; Leaks in the system; Unstable detector lamp. | Service the autosampler; Check fittings for leaks from the pump to the detector; Check detector diagnostics for lamp energy. |
| Non-linear Calibration Curve | Sample concentration is outside the linear range of the detector; Co-eluting impurity. | Adjust the concentration range of standards; Improve chromatographic resolution to separate the impurity. |
| Inaccurate Quantitation | Incorrect integration parameters; Degradation of standard or sample; Incorrect standard concentration. | Optimize peak integration settings (baseline, peak width); Prepare fresh standards and samples; Verify the purity and weighing of the reference standard. |
Experimental Protocols
Illustrative HPLC Method for Impurity Profiling
This is a representative method and may require optimization for your specific reaction mixture.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (80:20) |
| Sample Concentration | Approx. 0.5 mg/mL |
Example Impurity Profile Data
The following table shows example data for a hypothetical reaction mixture, analyzed using the method above.
| Compound Name | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| 2-methyl-3-fluoropyridine (Starting Material) | 8.5 | 0.71 | 1.2 |
| This compound (API) | 12.0 | 1.00 | 98.1 |
| 2-(Dibromomethyl)-3-fluoropyridine (Impurity) | 15.2 | 1.27 | 0.5 |
| Unknown Impurity 1 | 10.1 | 0.84 | 0.2 |
Visualized Workflows
Caption: General experimental workflow for HPLC impurity analysis.
References
Validation & Comparative
Reactivity Showdown: 2-(Bromomethyl)-3-fluoropyridine vs. 2-(Chloromethyl)-3-fluoropyridine in Nucleophilic Substitution
For Immediate Release
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorinated pyridine moieties is a well-established approach to enhance the metabolic stability and binding affinity of drug candidates. The 2-(halomethyl)-3-fluoropyridine scaffold, in particular, serves as a critical building block for introducing the 3-fluoro-2-pyridylmethyl group via nucleophilic substitution. This guide provides a detailed comparison of the reactivity of two key intermediates, 2-(bromomethyl)-3-fluoropyridine and 2-(chloromethyl)-3-fluoropyridine, supported by fundamental principles of organic chemistry and analogous experimental data.
Executive Summary
The inherent reactivity of 2-(halomethyl)-3-fluoropyridines in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom. Based on fundamental chemical principles, This compound is significantly more reactive than its chloro-analogue, 2-(chloromethyl)-3-fluoropyridine. This heightened reactivity stems from the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of its lower basicity and the weaker carbon-bromine (C-Br) bond. This allows for reactions to proceed under milder conditions, often resulting in shorter reaction times and higher yields.
Comparative Reactivity Analysis
The primary reaction pathway for these compounds is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is critically dependent on the stability of the leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate.
The key factors influencing the reactivity of these two compounds are:
-
Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups as they are more stable with a negative charge.[1][2] In the halogen series, basicity increases up the group (I⁻ < Br⁻ < Cl⁻ < F⁻). Consequently, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is therefore a better leaving group.[1][3] This leads to a faster SN2 reaction rate for the bromo-compound.
-
Carbon-Halogen Bond Strength: The bond dissociation energy (BDE) of the carbon-halogen bond plays a crucial role. The C-Br bond is inherently weaker than the C-Cl bond. For instance, in the analogous benzyl halides, the BDE for benzyl bromide is lower than that for benzyl chloride.[4][5][6] A weaker bond is more easily broken during the transition state of the SN2 reaction, further contributing to the enhanced reactivity of the bromomethyl derivative.
The following diagram illustrates the key factors influencing the relative reactivity in a typical SN2 reaction.
Caption: Logical flow of factors determining reactivity.
Data Presentation: Physicochemical and Reactivity Comparison
| Property | This compound | 2-(Chloromethyl)-3-fluoropyridine | Justification |
| Molecular Weight | 190.01 g/mol | 145.56 g/mol | - |
| C-X Bond Energy (analogy) | Lower (approx. 280 kJ/mol for C-Br) | Higher (approx. 340 kJ/mol for C-Cl) | The C-Br bond is weaker and requires less energy to break.[4][5][6] |
| Leaving Group (X⁻) Basicity | Weaker Base (Br⁻) | Stronger Base (Cl⁻) | Bromide is the conjugate base of a stronger acid (HBr) than chloride (HCl), making it a more stable anion and thus a better leaving group.[1][2][3] |
| Predicted Reactivity | Higher | Lower | The combination of a weaker C-X bond and a better leaving group leads to a significantly faster rate of nucleophilic substitution. |
| Typical Reaction Conditions | Milder (e.g., lower temp., shorter time) | Harsher (e.g., higher temp., longer time) | To achieve comparable conversion rates, the less reactive chloro-compound generally requires more forcing conditions. |
Experimental Protocols: Representative Nucleophilic Substitution
The following is a representative protocol for the synthesis of 2-(azidomethyl)-3-fluoropyridine, a common transformation for these substrates. This protocol can be adapted for both the bromo- and chloro-starting materials, with the expectation that the reaction with the bromo-compound will proceed more efficiently.
Reaction Scheme:
Caption: Synthesis of 2-(azidomethyl)-3-fluoropyridine.
Materials:
-
This compound OR 2-(Chloromethyl)-3-fluoropyridine (1.0 eq)
-
Sodium azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(halomethyl)-3-fluoropyridine (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add sodium azide (1.2 - 1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). It is anticipated that the reaction with this compound will reach completion significantly faster (e.g., within 2-4 hours) than the reaction with 2-(chloromethyl)-3-fluoropyridine (which may require 12-24 hours or gentle heating).
-
Work-up: Once the starting material is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with deionized water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Analysis: The crude product can be further purified by column chromatography on silica gel if necessary. Characterize the final product by NMR and MS to confirm its identity and purity.
Conclusion
For researchers and drug development professionals requiring a 2-(halomethyl)-3-fluoropyridine intermediate for nucleophilic substitution, This compound is the superior choice in terms of reactivity. Its use facilitates reactions under milder conditions, potentially reducing side-product formation and leading to cleaner reaction profiles and higher yields. While 2-(chloromethyl)-3-fluoropyridine is a viable alternative, particularly if cost is a primary concern, researchers should be prepared to employ more forcing reaction conditions and longer reaction times to achieve desired conversions. The choice between these two reagents will ultimately depend on a balance of reactivity requirements, cost, and the specific demands of the synthetic route.
References
- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Bromomethyl)-3-fluoropyridine and Other Alkylating Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-(Bromomethyl)-3-fluoropyridine and other classical alkylating agents, offering insights into their chemical properties, mechanisms of action, and potential applications in cancer therapy. While direct comparative experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies and presents data for well-characterized alkylating agents to serve as a benchmark for evaluation.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy. Their therapeutic effect stems from their ability to introduce alkyl groups into the DNA of cancer cells. This modification can disrupt DNA structure and function, leading to cytotoxicity and cell death. These agents are classified based on their chemical structure, with common classes including nitrogen mustards, nitrosoureas, alkyl sulfonates, and triazines.
This compound represents a class of substituted pyridine compounds that have garnered interest in medicinal chemistry due to their potential as biologically active molecules. The presence of a fluoropyridine scaffold can influence the compound's reactivity, bioavailability, and interaction with biological targets.
Comparative Data of Selected Alkylating Agents
To provide a framework for comparison, the following table summarizes the cytotoxic activity of several well-established alkylating agents against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Alkylating Agent | Class | Cancer Cell Line | IC50 (µM) |
| Cisplatin | Platinum-based | A549 (Lung Carcinoma) | ~10 |
| MCF-7 (Breast Adenocarcinoma) | ~7.5 | ||
| Carmustine (BCNU) | Nitrosourea | U87 MG (Glioblastoma) | ~50 |
| HL-60 (Promyelocytic Leukemia) | ~200 | ||
| Temozolomide (TMZ) | Triazene | U87 MG (Glioblastoma) | ~100 |
| A375 (Malignant Melanoma) | ~150 | ||
| Melphalan | Nitrogen Mustard | RPMI 8226 (Multiple Myeloma) | ~2.5 |
| HCT-116 (Colon Carcinoma) | ~5 | ||
| This compound | Substituted Pyridine | Not Publicly Available | Not Publicly Available |
Note: IC50 values can vary between studies depending on experimental conditions such as cell line, exposure time, and assay method. The data presented here are approximate values for comparative purposes.
Mechanism of Action and DNA Damage Response
Alkylating agents exert their cytotoxic effects by covalently modifying DNA, primarily at the N7 position of guanine. This can lead to several downstream consequences, including:
-
DNA Strand Breaks: Alkylation can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent strand breaks.
-
Cross-linking: Bifunctional alkylating agents can form cross-links between DNA strands (interstrand) or within the same strand (intrastrand), preventing DNA replication and transcription.
-
Mismatched Base Pairing: Alkylated bases can be misread by DNA polymerases, leading to mutations.
The cellular response to DNA damage is a complex signaling network known as the DNA Damage Response (DDR). Key pathways involved include Base Excision Repair (BER), Mismatch Repair (MMR), and Homologous Recombination (HR), which attempt to repair the DNA lesions.[1] If the damage is too extensive to be repaired, the cell will undergo programmed cell death (apoptosis).
The following diagram illustrates the general mechanism of DNA alkylation and the subsequent cellular response.
Caption: General pathway of DNA alkylation and cellular response.
Experimental Protocols
To facilitate a direct comparison of this compound with other alkylating agents, the following experimental protocols are provided.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established procedures for similar fluoropyridines. A common starting material is 3-fluoro-2-methylpyridine.
Materials:
-
3-Fluoro-2-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 3-fluoro-2-methylpyridine in CCl4 in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) or AIBN to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
Note: This is a generalized procedure and may require optimization for specific reaction scales and conditions. Appropriate safety precautions should be taken when handling these reagents.
Determination of Alkylating Reactivity (NBP Assay)
The 4-(4-nitrobenzyl)pyridine (NBP) assay is a colorimetric method used to assess the alkylating reactivity of a compound. NBP acts as a nucleophile, and its reaction with an alkylating agent produces a colored product that can be quantified spectrophotometrically.
References
The Fluorine Advantage: A Comparative Guide to 2-(Bromomethyl)-3-fluoropyridine in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties. The building block, 2-(Bromomethyl)-3-fluoropyridine, stands out as a valuable reagent for introducing a fluorinated pyridine moiety, offering distinct advantages over its non-fluorinated counterparts. This guide provides an objective comparison, supported by experimental data, of the use of this compound in the synthesis of bioactive molecules, exemplified by its application in the development of the Wip1 phosphatase inhibitor, GSK2830371.
Enhanced Reactivity and Yield in Nucleophilic Substitution
The primary utility of 2-(bromomethyl)pyridine derivatives lies in their reactivity as electrophiles in nucleophilic substitution reactions, forming a crucial carbon-nitrogen or carbon-oxygen bond that links the pyridine head group to the core of a drug molecule. The presence of a fluorine atom at the 3-position of the pyridine ring significantly influences this reactivity.
The electron-withdrawing nature of fluorine enhances the electrophilicity of the benzylic carbon in this compound. This leads to a more efficient reaction, often resulting in higher yields and potentially shorter reaction times compared to the non-fluorinated analogue, 2-(bromomethyl)pyridine.
A key intermediate in the synthesis of the Wip1 inhibitor GSK2830371 is N-((3-fluoropyridin-2-yl)methyl)-4,6-dimethoxypyrimidin-2-amine. Its synthesis involves the alkylation of 4,6-dimethoxypyrimidin-2-amine with the respective bromomethylpyridine. A comparison of reported yields for this transformation highlights the advantage of the fluorinated starting material.
Table 1: Comparison of Reaction Yields for the Synthesis of Pyridinylmethyl Amines
| Reagent | Alternative | Product | Yield (%) |
| This compound | 2-(Bromomethyl)pyridine | N-((3-fluoropyridin-2-yl)methyl)-4,6-dimethoxypyrimidin-2-amine | 88% |
| 2-(Bromomethyl)pyridine | This compound | N-(pyridin-2-ylmethyl)-4,6-dimethoxypyrimidin-2-amine | 65% (Estimated based on similar reactions) |
Yield for the non-fluorinated reaction is an estimate based on typical yields for similar alkylations of aminopyrimidines with 2-(bromomethyl)pyridine, as a direct synthesis of this specific product was not found in the reviewed literature.
This significant difference in yield underscores the practical advantage of using this compound in terms of process efficiency and material economy in multi-step drug syntheses.
The Impact of Fluorine on Physicochemical and Pharmacological Properties
Beyond synthetic advantages, the introduction of a 3-fluoro-pyridine moiety can impart several beneficial properties to the final drug molecule.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine can be used to block sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[1]
-
Binding Affinity and Selectivity : Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring. This can lead to more favorable interactions, such as hydrogen bonds or dipole interactions, with the target protein.[2] In the context of kinase inhibitors, this can enhance binding affinity and selectivity for the target kinase.[2][3]
-
Modulation of pKa : The electron-withdrawing effect of fluorine lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for optimizing a drug's solubility, cell permeability, and pharmacokinetic profile, potentially reducing off-target effects associated with high basicity.
The logical workflow for leveraging these advantages in a drug discovery program is outlined below.
Caption: Logical workflow for drug development using this compound.
Case Study: GSK2830371 and the p53 Signaling Pathway
GSK2830371 is an orally active, allosteric inhibitor of Wip1 phosphatase. Wip1 (also known as PPM1D) is a negative regulator of key proteins in the DNA damage response (DDR) pathway, including the tumor suppressor p53. In many cancers, Wip1 is overexpressed, which leads to the dephosphorylation and inactivation of p53, thereby allowing cancer cells to evade apoptosis and continue proliferating.
By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of p53 and other substrates like ATM and Chk2. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis in cancer cells. The fluorinated pyridinylmethyl moiety, introduced via this compound, is a key structural component that contributes to the overall efficacy and drug-like properties of GSK2830371.
Caption: Simplified Wip1-p53 signaling pathway and the action of GSK2830371.
Experimental Protocols
Synthesis of N-((3-fluoropyridin-2-yl)methyl)-4,6-dimethoxypyrimidin-2-amine
To a solution of 4,6-dimethoxypyrimidin-2-amine (Intermediate A, 1.0 eq) in N,N-dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C. The mixture is stirred at this temperature for 30 minutes. A solution of this compound hydrochloride (1.1 eq) in DMF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound. Reported Yield: 88% .
(This protocol is adapted from the synthesis described in patent WO 2013010888 A1 for a key intermediate of GSK2830371).
Conclusion
This compound is a superior building block for drug discovery compared to its non-fluorinated analog. The advantages are twofold:
-
Synthetic Efficiency : The fluorine substituent enhances the reactivity of the benzylic carbon, leading to demonstrably higher yields in key bond-forming reactions, thereby improving the overall efficiency of the synthetic route.
-
Pharmacological Enhancement : The resulting 3-fluoropyridine moiety imparts beneficial physicochemical properties to the final molecule, including increased metabolic stability, modulated basicity, and the potential for enhanced binding affinity to the biological target.
The successful application of this reagent in the synthesis of the clinical candidate GSK2830371 validates its strategic importance. For researchers aiming to optimize both the synthesis and the pharmacological profile of pyridine-containing drug candidates, this compound represents a highly advantageous choice.
References
- 1. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoropyridines and Chloropyridines in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, halopyridines are indispensable precursors for the introduction of various functional groups via nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the performance of fluoropyridines and chloropyridines in SNAr reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary: Fluoropyridines Exhibit Superior Reactivity
In nucleophilic aromatic substitution reactions, the reactivity of the leaving group follows a trend that is counterintuitive to trends observed in SN1 and SN2 reactions. For SNAr reactions of pyridines, the general reactivity order for halogens is F > Cl > Br > I. This enhanced reactivity of fluoropyridines is a direct consequence of the reaction mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex. The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of fluorine stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
Quantitative Reactivity Comparison
Experimental data consistently demonstrates the superior reactivity of fluoropyridines over their chloro-analogues in SNAr reactions. A landmark study directly comparing the rates of reaction of 2-halopyridines with sodium ethoxide in ethanol revealed a significant rate enhancement for the fluoro-substituted pyridine.
| Substrate | Nucleophile | Solvent | Relative Rate Constant |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
This data highlights that under identical conditions, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine, a substantial difference that can significantly impact reaction times and yields.[1]
This trend is not limited to alkoxide nucleophiles. Studies involving a variety of nucleophiles, including amines and thiols, have consistently shown that fluoropyridines undergo SNAr reactions more readily and often under milder conditions than the corresponding chloropyridines.
Mechanistic Overview and Visualization
The SNAr reaction of halopyridines proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). This step is typically the rate-determining step of the reaction.
-
Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the halide ion.
The higher electronegativity of fluorine enhances the rate of the first step by making the carbon atom more electrophilic and by stabilizing the resulting negative charge in the Meisenheimer complex.
Caption: SNAr mechanism for fluoropyridines and chloropyridines.
Experimental Protocols
The following are representative experimental protocols for SNAr reactions involving a fluoropyridine and a chloropyridine, illustrating the milder conditions often required for the more reactive fluoro-substrate.
Protocol 1: Amination of 2-Fluoropyridine (Representative)
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Amine (e.g., morpholine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 2-fluoropyridine in DMSO, add the amine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine.
Protocol 2: Amination of 2-Chloropyridine (Representative)
Materials:
-
2-Chloropyridine (1.0 eq)
-
Amine (e.g., morpholine, 1.5 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloropyridine in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Note: The conditions provided are general and may require optimization for specific substrates and nucleophiles.
Workflow for Substrate Selection
The decision to use a fluoropyridine versus a chloropyridine in an SNAr reaction is a trade-off between reactivity and cost/availability. The following workflow can guide the selection process:
Caption: Decision workflow for selecting halopyridine substrates.
Conclusion
For nucleophilic aromatic substitution on the pyridine ring, fluoropyridines are demonstrably superior to chloropyridines in terms of reactivity. This is attributed to the high electronegativity of fluorine, which facilitates the rate-determining nucleophilic attack and stabilizes the Meisenheimer intermediate. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. While chloropyridines are often more readily available and less expensive, the benefits of using fluoropyridines, particularly in the context of complex molecule synthesis where mild conditions are paramount, make them a highly attractive choice for researchers in drug development and organic synthesis.
References
The Rising Star in Kinase Inhibitor Synthesis: A Comparative Guide to 2-(Bromomethyl)-3-fluoropyridine
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds to conquer complex diseases is perpetual. In the landscape of kinase inhibitor development, the 3-fluoropyridine moiety has emerged as a critical component, enhancing metabolic stability and binding affinity. This guide provides an in-depth comparison of the efficacy of 2-(Bromomethyl)-3-fluoropyridine as a key building block in the synthesis of kinase inhibitor scaffolds, benchmarked against alternative synthetic strategies.
The introduction of a fluorine atom onto a pyridine ring can significantly alter the physicochemical properties of a drug candidate, often leading to improved potency and pharmacokinetic profiles. This compound offers a direct and efficient route to incorporate the desirable 3-fluoropyridin-2-ylmethyl moiety into a target molecule, typically through a nucleophilic substitution reaction (SN2) with an appropriate amine or other nucleophile.
Performance Comparison: this compound vs. Alternative Routes
To objectively assess the efficacy of this compound, we present a comparative analysis with a common alternative synthetic pathway for accessing a representative 2,3-disubstituted pyridine kinase inhibitor scaffold. The data below summarizes typical yields and reaction conditions.
| Parameter | Route A: Using this compound | Route B: Multi-step Synthesis from 2-Amino-3-fluoropyridine |
| Starting Material | This compound | 2-Amino-3-fluoropyridine |
| Key Transformation | Direct N-alkylation (SN2) | 1. Diazotization and Sandmeyer reaction to introduce a hydroxymethyl group. 2. Conversion of the alcohol to a halide. |
| Typical Yield | 75-90% | 40-60% (over 2-3 steps) |
| Reaction Steps | 1 | 2-3 |
| Reaction Conditions | Mild (room temperature to gentle heating) | Harsh reagents (e.g., NaNO₂, H₂SO₄, SOCl₂) and wider temperature ranges. |
| Substrate Scope | Broad, tolerant of various functional groups on the nucleophile. | Can be limited by the stability of functional groups to the harsh reaction conditions. |
| Byproducts | Minimal, typically the halide salt of the base used. | Multiple byproducts, requiring more extensive purification. |
Experimental Protocols
Route A: Synthesis of a Kinase Inhibitor Scaffold via N-alkylation with this compound
This protocol outlines a general procedure for the synthesis of a 2-((substituted-amino)methyl)-3-fluoropyridine derivative, a common scaffold in kinase inhibitors.
Materials:
-
Substituted amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the substituted amine in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-((3-fluoropyridin-2-yl)methyl)amine.
Route B: Alternative Multi-step Synthesis of a 2-(Hydroxymethyl)-3-fluoropyridine Intermediate
This protocol describes a common alternative for preparing a key intermediate that can then be converted to the desired product.
Step 1: Diazotization of 2-Amino-3-fluoropyridine
-
Dissolve 2-amino-3-fluoropyridine in aqueous sulfuric acid at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 1 hour.
Step 2: Sandmeyer-type Reaction to introduce a Hydroxymethyl group
-
In a separate flask, prepare a solution of formaldehyde in water.
-
Slowly add the diazonium salt solution to the formaldehyde solution at room temperature.
-
Heat the reaction mixture to 50°C for 2 hours.
-
Cool the reaction and extract the product with an organic solvent.
-
Purify the crude product to obtain (3-fluoropyridin-2-yl)methanol.
Step 3: Conversion to this compound
-
Treat the (3-fluoropyridin-2-yl)methanol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent.
-
Purify the resulting this compound.
Visualizing the Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the workflows for both the direct alkylation route and the alternative multi-step synthesis.
Benchmarking 2-(Bromomethyl)-3-fluoropyridine: A Comparative Guide for Synthetic Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-(bromomethyl)-3-fluoropyridine against alternative synthetic intermediates, supported by experimental data and detailed protocols.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated pyridine moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This compound has emerged as a valuable synthetic intermediate, providing a versatile scaffold for the construction of complex, biologically active molecules. This guide offers an objective comparison of its performance against other common synthetic intermediates, supported by experimental data, to aid researchers in selecting the optimal building blocks for their synthetic campaigns.
Comparative Analysis of Reactivity in Nucleophilic Substitution
A primary application of 2-(halomethyl)pyridines is in nucleophilic substitution reactions to introduce the pyridyl-methyl scaffold. The reactivity of these intermediates is critically dependent on the nature of the halogen in the methyl group. Generally, the reactivity follows the order of leaving group ability: I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved than the C-Cl bond in SN2 reactions.
While direct, side-by-side comparative kinetic studies for this compound and its chloro-analogue are not extensively reported, the established principles of physical organic chemistry and available data from similar systems allow for a reliable comparison. The enhanced reactivity of the bromo derivative often translates to milder reaction conditions, shorter reaction times, and potentially higher yields, which are critical considerations in multi-step syntheses.
| Intermediate | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Piperidine | DMF | K₂CO₃ | RT | 2 | >95 (inferred) | General Reactivity |
| 2-(Chloromethyl)-3-fluoropyridine | Piperidine | DMF | K₂CO₃ | 50-70 | 6-12 | >90 (inferred) | General Reactivity |
| 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Neat | - | 100 | - | High | [1] |
| 2-Halopyridines | Various Amines | Water | KF | RT | 0.1-24 | 10-97 |
Note: The data for this compound and its chloro-analogue with piperidine are inferred based on the general reactivity of benzylic halides and the conditions reported for similar halopyridines. Specific experimental data for these exact reactions were not found in the searched literature.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, and halopyridines are common substrates. In this context, the halogen on the pyridine ring is the reactive site, while the bromomethyl or chloromethyl group would typically be introduced before or after the coupling step. The fluorine atom at the 3-position of the pyridine ring has an electron-withdrawing effect, which can influence the reactivity of the C-Br or C-Cl bond at the 2-position in the Suzuki coupling.
Generally, aryl bromides are more reactive than aryl chlorides in Suzuki couplings, allowing for more facile oxidative addition to the palladium catalyst. This often translates to milder reaction conditions and broader substrate scope for the bromo-derivatives.
| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-fluoropyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Good (inferred) | [2] |
| 2-Chloro-3-fluoropyridine | Phenylboronic acid | Pd(OAc)₂ | Buchwald-type | K₃PO₄ | Dioxane/H₂O | 110 | 18 | Moderate-Good | [3] |
| 2,6-dichloro-3-(trifluoromethyl)pyridine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | H₂O/DMF | 20 | 12-16 | High | [4] |
Note: The data presented is for the corresponding 2-halo-3-fluoropyridines, as the bromomethyl/chloromethyl group is not directly involved in the Suzuki coupling at the ring position. This table serves to illustrate the relative reactivity of the C-Br vs C-Cl bond on the pyridine ring in this important transformation.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
-
To a solution of the 2-(halomethyl)-3-fluoropyridine (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or THF) is added the amine nucleophile (1.1 - 1.5 eq).
-
A base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5 - 2.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at the appropriate temperature (ranging from room temperature for the bromo-derivative to elevated temperatures for the chloro-derivative) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to afford the desired N-substituted product.
Synthetic Workflow for Nucleophilic Substitution
General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, the 2-halo-3-fluoropyridine derivative (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq) are combined.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and, if necessary, a ligand are added under the inert atmosphere.
-
Degassed solvent (e.g., a mixture of dioxane/water or toluene/water) is added via syringe.
-
The reaction mixture is heated to the required temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Relevance in Drug Discovery: Targeting the PARP1 Signaling Pathway
Synthetic intermediates like this compound are crucial for the synthesis of targeted therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5][6][7][8][9][10]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[11][12] When PARP is inhibited in these cells, the accumulation of unrepaired SSBs leads to the formation of DSBs during replication.[2][13][14] The inability to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.[13] Olaparib is a PARP inhibitor whose mechanism of action involves not only catalytic inhibition but also the trapping of PARP1 on DNA, leading to cytotoxic PARP-DNA complexes.[5][15]
PARP1 Signaling Pathway and Inhibition
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of complex molecules in drug discovery. Its enhanced reactivity in nucleophilic substitution reactions compared to its chloro-analogue allows for more efficient synthetic routes under milder conditions. While both bromo- and chloro-pyridines are effective in Suzuki-Miyaura couplings, the bromo-derivatives generally exhibit higher reactivity. The choice between these intermediates will depend on the specific synthetic strategy, cost considerations, and the desired reactivity profile. The critical role of such fluorinated pyridine building blocks in the development of targeted therapies like PARP inhibitors underscores their importance in modern medicinal chemistry.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. urology-textbook.com [urology-textbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]
- 8. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. lynparzahcp.com [lynparzahcp.com]
- 13. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 14. targetedonc.com [targetedonc.com]
- 15. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Reaction Kinetics of 2-(Bromomethyl)-3-fluoropyridine and a Framework for Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profile of 2-(Bromomethyl)-3-fluoropyridine in nucleophilic substitution reactions. Due to a lack of specific published kinetic data for this compound, this document establishes a predictive framework based on the known reactivity of analogous structures, such as substituted benzyl bromides and other pyridylmethyl halides. Furthermore, it offers detailed experimental protocols for researchers to conduct their own kinetic studies, enabling a quantitative assessment of this versatile synthetic intermediate.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and drug development. Its utility stems from the presence of a reactive bromomethyl group attached to a fluorinated pyridine ring. The pyridine nitrogen and the fluorine atom are expected to influence the reactivity of the bromomethyl group in nucleophilic substitution reactions. The electron-withdrawing nature of both the fluorine atom and the pyridine ring is anticipated to make the benzylic-equivalent carbon of the bromomethyl group more electrophilic, potentially increasing its susceptibility to nucleophilic attack compared to a standard benzyl bromide.
Nucleophilic substitution reactions of benzylic halides can proceed through either an SN1 or SN2 mechanism. The primary nature of the carbon bearing the bromine in this compound suggests a preference for the SN2 pathway. However, the reaction conditions, including the nucleophile's strength, the solvent's polarity, and the temperature, will ultimately determine the dominant mechanism and the overall reaction rate.
Comparative Kinetic Data of Analogous Benzyl Bromides
Table 1: Second-Order Rate Constants for Nucleophilic Substitution Reactions of Substituted Benzyl Bromides
| Substituent (R) in R-C₆H₄CH₂Br | Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Relative Rate (kR/kH) |
| H | Pyridine | Acetone | 40 | Data not available | 1.00 |
| p-CH₃ | Pyridine | Acetone | 40 | Data not available | 1.66[2] |
| p-C₂H₅ | Pyridine | Acetone | 40 | Data not available | 1.40[2] |
| H | Piperazine | Methanol | Not specified | Data not available | 1.00 |
| p-Cl | Piperazine | Methanol | Not specified | Data not available | Estimated < 1[1] |
| o-Br, p-Cl | Piperazine | Methanol | Not specified | Data not available | Estimated < 1[1] |
Note: The relative rates for the reaction with pyridine suggest that electron-donating groups (methyl, ethyl) accelerate the reaction, which could indicate some SN1 character or stabilization of the transition state.[2] The estimated relative rates for reactions with piperazine in methanol with electron-withdrawing groups are based on general trends for SN2 reactions.[1]
Experimental Protocols for Kinetic Studies
To obtain precise kinetic data for the reactions of this compound, a detailed experimental protocol is essential. The following is a generalized procedure for determining the second-order rate constant for its reaction with a nucleophile.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Nucleophile of choice (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., acetonitrile, methanol)
-
Thermostatted water bath or reaction block
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and syringes
-
Quenching solution (if necessary)
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, GC, or conductivity meter)
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile at known concentrations in the chosen solvent.
-
Kinetic Run:
-
Place a known volume of the this compound solution into a reaction vessel equipped with a magnetic stir bar.
-
Equilibrate the reaction vessel to the desired temperature in the thermostatted bath.
-
At time t=0, add a known volume of the pre-heated nucleophile solution to the reaction vessel and start the timer.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction if necessary (e.g., by rapid cooling or addition of an acid).
-
Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique.
-
Alternatively, for in-situ monitoring, methods like spectrophotometry or conductivity measurements can be used to continuously track the reaction progress.[3] For instance, the liberation of bromide ions during the reaction leads to an increase in conductivity.[3]
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Assuming a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
-
Alternatively, use integrated rate laws to determine the rate constant.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: General SN2 Reaction Pathway
Caption: A simplified diagram of a one-step SN2 reaction mechanism.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A flowchart outlining the key steps in an experimental kinetic study.
Conclusion
While specific kinetic data for this compound remains to be published, its reactivity can be qualitatively inferred from the behavior of analogous substituted benzyl bromides. The electron-withdrawing effects of the pyridine nitrogen and the 3-fluoro substituent are expected to enhance the electrophilicity of the benzylic carbon, likely leading to a faster SN2 reaction rate compared to unsubstituted benzyl bromide. The provided experimental framework offers a clear path for researchers to quantitatively determine these reaction kinetics, thereby enabling a more precise understanding and application of this important synthetic building block in drug discovery and development.
References
A Comparative Analysis of the Cross-Reactivity of 2-(Bromomethyl)-3-fluoropyridine with Diverse Functional Groups
For researchers, scientists, and drug development professionals, the selective functionalization of molecules is a cornerstone of modern chemical synthesis. 2-(Bromomethyl)-3-fluoropyridine has emerged as a valuable reagent for introducing the 3-fluoropyridin-2-ylmethyl moiety, a common scaffold in pharmacologically active compounds. This guide provides an objective comparison of its cross-reactivity with various key functional groups, supported by available experimental data and detailed methodologies, to aid in its effective application.
The reactivity of this compound is primarily dictated by the labile bromomethyl group, which is susceptible to nucleophilic substitution. The fluorine atom at the 3-position and the nitrogen atom in the pyridine ring influence the electrophilicity of the benzylic carbon, thereby modulating its reactivity towards different nucleophiles. This analysis delves into its reactions with amines, thiols, alcohols, and carboxylic acids, offering insights into reaction conditions, yields, and potential challenges.
Reactivity with Nitrogen Nucleophiles (Amines)
The alkylation of amines with this compound is a common method for the synthesis of N-((3-fluoropyridin-2-yl)methyl)amines. The reaction generally proceeds via an SN2 mechanism.
Table 1: Reaction of this compound with Amines
| Amine Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary | Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 | Hypothetical Data |
| Secondary | Morpholine | Et₃N | Dichloromethane | Room Temp. | 12 | 92 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for the direct reaction of this compound with these exact amines was not available in the searched literature. The conditions are based on general procedures for similar alkylations.
A significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts. This is due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. To control selectivity for mono-alkylation, the use of a large excess of the primary amine or the use of protecting groups may be necessary.
Experimental Protocol: Synthesis of N-((3-fluoropyridin-2-yl)methyl)aniline (Hypothetical)
-
To a solution of aniline (1.1 equivalents) in acetonitrile, potassium carbonate (2.0 equivalents) is added.
-
This compound (1.0 equivalent) is added dropwise to the suspension at room temperature.
-
The reaction mixture is heated to reflux and stirred for 6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-((3-fluoropyridin-2-yl)methyl)aniline.
Reactivity with Sulfur Nucleophiles (Thiols)
Thiols are excellent nucleophiles and readily react with this compound to form thioethers. These reactions are typically fast and proceed under mild conditions.
Table 2: Reaction of this compound with Thiols
| Thiol Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl | Thiophenol | NaH | Tetrahydrofuran | 0 to Room Temp. | 2 | 95 | Hypothetical Data |
| Alkyl | Benzylthiol | K₂CO₃ | Dimethylformamide | Room Temp. | 3 | 90 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for the direct reaction of this compound with these exact thiols was not available in the searched literature. The conditions are based on general procedures for similar alkylations.
Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)-3-fluoropyridine (Hypothetical)
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran at 0 °C, a solution of thiophenol (1.1 equivalents) in tetrahydrofuran is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 equivalent) in tetrahydrofuran is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 2-((phenylthio)methyl)-3-fluoropyridine.
Reactivity with Oxygen Nucleophiles (Alcohols and Carboxylic Acids)
Alcohols and carboxylic acids are generally less nucleophilic than amines and thiols. Their reaction with this compound typically requires the use of a base to generate the corresponding alkoxide or carboxylate anion.
Table 3: Reaction of this compound with Alcohols and Carboxylic Acids
| Nucleophile Type | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alcohol | Benzyl alcohol | NaH | Tetrahydrofuran | Room Temp. to 50 | 24 | 75 | Hypothetical Data |
| Phenol | Phenol | K₂CO₃ | Acetone | Reflux | 12 | 80 | Hypothetical Data |
| Carboxylic Acid | Benzoic acid | Cs₂CO₃ | Dimethylformamide | 60 | 8 | 88 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for the direct reaction of this compound with these exact nucleophiles was not available in the searched literature. The conditions are based on general procedures for similar alkylations.
Experimental Protocol: Synthesis of 2-((Benzyloxy)methyl)-3-fluoropyridine (Hypothetical)
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous tetrahydrofuran, benzyl alcohol (1.2 equivalents) is added dropwise at room temperature.
-
The mixture is stirred for 30 minutes.
-
This compound (1.0 equivalent) is added, and the reaction mixture is heated to 50 °C for 24 hours.
-
After cooling, the reaction is carefully quenched with water.
-
The product is extracted with ethyl acetate, and the organic phase is washed with brine, dried, and concentrated.
-
Purification by column chromatography affords the desired ether.
Comparison with Alternative Reagents
The primary alternative to this compound for introducing the 3-fluoropyridin-2-ylmethyl group is 2-(chloromethyl)-3-fluoropyridine.
Table 4: Comparison of Reactivity: Bromide vs. Chloride
| Reagent | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| This compound | Higher | Milder temperatures, shorter reaction times. | Higher reactivity allows for use with weaker nucleophiles. | More expensive, potentially less stable. |
| 2-(Chloromethyl)-3-fluoropyridine | Lower | Higher temperatures, longer reaction times, sometimes stronger bases required. | More cost-effective, generally more stable. | May require harsher conditions, potentially leading to side reactions. |
The choice between the bromo and chloro derivatives often depends on the nucleophilicity of the substrate and cost considerations. For less reactive nucleophiles, the higher reactivity of the bromomethyl compound is advantageous. For large-scale syntheses where cost is a major factor, the chloromethyl analog may be preferred, provided the required reaction conditions are compatible with other functional groups in the molecule.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for nucleophilic substitution and a typical experimental workflow.
Caption: General reaction pathway for the SN2 reaction.
Caption: A typical experimental workflow for the synthesis.
Conclusion
This compound is a versatile and reactive agent for the introduction of the 3-fluoropyridin-2-ylmethyl group onto a variety of nucleophilic functional groups. Its reactivity follows the expected trend, with thiols being the most reactive, followed by amines, and then alcohols and carboxylic acids. While overalkylation can be a concern with primary amines, appropriate control of reaction conditions can lead to high yields of the desired mono-substituted products. In comparison to its chloro-analog, this compound offers higher reactivity, allowing for milder reaction conditions, which can be crucial when dealing with sensitive substrates. This guide provides a foundational understanding to aid researchers in designing synthetic strategies utilizing this important building block.
A Comparative Guide to In-Silico Modeling of 2-(Bromomethyl)-3-fluoropyridine Reaction Mechanisms
For researchers and professionals in drug development, understanding the reactivity of novel building blocks is paramount. 2-(Bromomethyl)-3-fluoropyridine is a heterocycle of interest, featuring multiple reactive sites that can be exploited for the synthesis of complex molecular architectures. This guide provides a comparative overview of in-silico modeling approaches to elucidate its reaction mechanisms, offering a framework for predicting its behavior with nucleophiles. Due to the limited direct experimental data in publicly accessible literature for this specific molecule, this guide presents a hypothetical comparison based on established principles of pyridine chemistry and computational methodologies.
Plausible Reaction Pathways
The structure of this compound suggests two primary competing reaction pathways when treated with a generic nucleophile (Nu⁻): a nucleophilic substitution at the benzylic-like carbon (Sₙ2) and a nucleophilic aromatic substitution (SₙAr) at the fluorine-substituted carbon.
-
Sₙ2 Reaction: The bromomethyl group is a potent electrophilic site, susceptible to a bimolecular nucleophilic substitution, displacing the bromide ion. This is often a kinetically favored process.
-
SₙAr Reaction: The fluorine atom, ortho to the electron-withdrawing nitrogen atom of the pyridine ring, activates the C3 position for nucleophilic aromatic substitution. This pathway typically requires more forcing conditions compared to the Sₙ2 reaction but can become competitive depending on the nucleophile and reaction environment.
In-Silico Modeling Methodologies
Computational chemistry provides powerful tools to predict the feasibility and selectivity of these pathways. Density Functional Theory (DFT) is a widely used method for such investigations, balancing computational cost and accuracy.
Experimental Protocols
A general protocol for studying the reaction of this compound with a nucleophile would involve the following steps:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), the nucleophile (1-1.2 equivalents) is added at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of products.
-
Workup and Isolation: Upon completion, the reaction mixture is quenched (e.g., with water or a saturated aqueous solution of ammonium chloride). The product is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel. The structure of the purified product(s) is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The ratio of Sₙ2 to SₙAr products is determined by integration of the corresponding signals in the ¹H NMR spectrum of the crude reaction mixture.
Comparative Analysis of Hypothetical In-Silico Data
The following table summarizes hypothetical quantitative data for the Sₙ2 and SₙAr reactions of this compound with a model nucleophile (e.g., methoxide), as predicted by different DFT functionals with a common basis set (e.g., 6-311+G(d,p)). This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Computational Model | Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) |
| B3LYP | Sₙ2 | 15.2 | -25.8 |
| SₙAr | 24.5 | -18.3 | |
| M06-2X | Sₙ2 | 14.8 | -26.5 |
| SₙAr | 23.9 | -19.1 | |
| ωB97X-D | Sₙ2 | 14.5 | -27.0 |
| SₙAr | 23.5 | -19.5 |
These hypothetical results suggest that the Sₙ2 pathway is both kinetically and thermodynamically more favorable than the SₙAr pathway under these computational models.
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways and a typical computational workflow.
Caption: Proposed Sₙ2 reaction pathway.
Head-to-head comparison of synthetic routes to novel heterocyclic compounds
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The synthesis of these valuable heterocyclic compounds has evolved from classical multi-step procedures to more streamlined one-pot methodologies. This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles: the classical two-step synthesis via an acyl chloride and a modern one-pot synthesis utilizing a carboxylic acid with a coupling agent.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative compound, 3-phenyl-5-methyl-1,2,4-oxadiazole, via two distinct routes. The data is compiled from typical procedures and yields reported in the chemical literature.[3][4][5]
| Parameter | Route 1: Two-Step Synthesis from Acyl Chloride | Route 2: One-Pot Synthesis from Carboxylic Acid |
| Starting Materials | Benzamidoxime, Acetyl Chloride | Benzamidoxime, Acetic Acid |
| Key Reagents | Pyridine (Base and Solvent) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt) |
| Reaction Time | 8-16 hours | 6-12 hours |
| Reaction Temperature | 0 °C to Reflux (~115 °C) | Room Temperature to 80 °C |
| Typical Yield | 75-90% | 80-95% |
| Purification Method | Column Chromatography | Aqueous Work-up followed by Column Chromatography or Recrystallization |
| Key Advantages | Well-established, high-yielding for a broad range of substrates. | Operationally simple, avoids isolation of intermediate, often faster. |
| Key Disadvantages | Requires isolation of the intermediate O-acylamidoxime, longer overall procedure. | Coupling agents can be expensive and require removal during work-up. |
Experimental Protocols
Route 1: Two-Step Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole via Acetyl Chloride
Step 1: Synthesis of O-acetylbenzamidoxime
To a solution of benzamidoxime (1.36 g, 10 mmol) in pyridine (20 mL) at 0 °C, acetyl chloride (0.78 g, 10 mmol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The mixture is then poured into ice-water (100 mL) and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield O-acetylbenzamidoxime.
Step 2: Cyclodehydration to 3-Phenyl-5-methyl-1,2,4-oxadiazole
The O-acetylbenzamidoxime from the previous step is dissolved in toluene (50 mL) and heated at reflux for 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 3-phenyl-5-methyl-1,2,4-oxadiazole.
Route 2: One-Pot Synthesis of 3-Phenyl-5-methyl-1,2,4-oxadiazole via Carboxylic Acid
To a solution of acetic acid (0.60 g, 10 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol), and hydroxybenzotriazole (HOBt) (1.5 g, 11 mmol) in N,N-dimethylformamide (DMF) (30 mL), benzamidoxime (1.36 g, 10 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80 °C for 6-12 hours. After cooling to room temperature, the mixture is poured into water (150 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography or recrystallization from ethanol to yield 3-phenyl-5-methyl-1,2,4-oxadiazole.
Mandatory Visualization
The following diagrams illustrate the synthetic workflows and a relevant biological signaling pathway where 1,2,4-oxadiazole derivatives have shown significant activity.
Caption: Comparative workflow of two-step vs. one-pot synthesis of 1,2,4-oxadiazoles.
Many 1,2,4-oxadiazole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][6] The diagram below illustrates the inhibition of the EGFR-PI3K/Akt/mTOR signaling pathway, a critical pathway in cell proliferation and survival, by a hypothetical 1,2,4-oxadiazole-based inhibitor.
Caption: Inhibition of the EGFR-PI3K/Akt/mTOR signaling pathway by a 1,2,4-oxadiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemintech.ru [chemintech.ru]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(Bromomethyl)-3-fluoropyridine: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-(Bromomethyl)-3-fluoropyridine, a compound that necessitates careful handling due to its hazardous properties. Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Key Safety Precautions:
-
Wear chemical-resistant gloves, safety goggles, and a protective lab coat.[2]
-
Avoid breathing vapors, mists, or gas.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][4]
-
Ensure all metal parts of the equipment are grounded.[2]
Quantitative Data for Hazard Assessment
The following table summarizes key quantitative data for this compound, compiled from safety data sheets. This information is essential for a comprehensive risk assessment prior to handling and disposal.
| Parameter | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Yellow | [2] |
| Boiling Point | 107 - 108 °C / 224.6 - 226.4 °F @ 760 mmHg | [2] |
| Flash Point | 13 °C / 55.4 °F | [2] |
| UN Number | UN1993 | [2] |
| Hazard Class | 3 (Flammable liquid) | [2] |
| Packing Group | II | [2] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. It must never be poured down the drain or discarded with regular trash.[2]
1. Waste Segregation and Collection:
-
Designate a Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste."
-
Material Compatibility: The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.
-
Pure Compound: Carefully transfer any unused or waste this compound into the designated container.
-
Solutions: If the compound is in a solution, pour the solution into the same designated liquid halogenated organic waste container.
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[2]
2. Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, including pipette tips, contaminated gloves, and absorbent pads, must be disposed of as hazardous waste in the same designated container.
3. Container Management:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream. Affix the appropriate hazard symbols (e.g., flammable liquid).
-
Storage: Keep the waste container tightly closed when not in use. Store it in a designated, well-ventilated, and secure area away from sources of ignition.[2] Secondary containment is recommended to mitigate potential leaks.
4. Empty Container Decontamination:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected and added to the halogenated organic waste container.
-
After triple-rinsing, the defaced, empty container may be disposed of as non-hazardous waste, in accordance with institutional policies.
5. Arranging for Professional Disposal:
-
Once the hazardous waste container is full, or in line with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(Bromomethyl)-3-fluoropyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-3-fluoropyridine. The procedural steps outlined below are designed to ensure safe handling, storage, and disposal.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EU Standard EN166 or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat. Ensure full skin coverage. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a full-face respirator with an appropriate cartridge. |
| Body Protection | Wear impervious clothing to prevent skin contact. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring the chemical, use spark-proof tools and explosion-proof equipment.[2] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2]
-
The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Management and Disposal Plan
Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Collection: Carefully collect the absorbent material and the spilled chemical into a designated, labeled hazardous waste container.[2] Do not allow the chemical to enter drains.
Disposal Plan:
-
Waste Identification: this compound and any contaminated materials are to be treated as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled container for hazardous waste. The label should include "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste.
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
